Product packaging for Sydonic acid(Cat. No.:CAS No. 65967-73-9)

Sydonic acid

Cat. No.: B1659561
CAS No.: 65967-73-9
M. Wt: 266.33 g/mol
InChI Key: VZXPWVDKXCYHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-4-(2-hydroxy-6-methylheptan-2-YL)benzoic acid is a natural product found in Glonium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1659561 Sydonic acid CAS No. 65967-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65967-73-9

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoic acid

InChI

InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)

InChI Key

VZXPWVDKXCYHSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Sydonic Acid Enigma: A Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the biosynthetic pathway of Sydonic acid, a sesquiterpenoid natural product synthesized by the fungus Aspergillus sydowii. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular machinery responsible for the production of this and related compounds. While the complete enzymatic cascade and its genetic underpinnings are still under active investigation, this guide consolidates the current knowledge, including proposed intermediates and the likely enzymatic players, to facilitate further research and potential biotechnological applications.

This compound, first isolated and characterized in the 1970s, belongs to a class of secondary metabolites with potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This guide serves as a foundational resource, detailing the proposed biosynthetic landscape and outlining the experimental approaches required for its full elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the ubiquitous precursor, farnesyl pyrophosphate (FPP), a key intermediate in the terpenoid pathway. The proposed pathway involves a series of enzymatic transformations, including cyclization, oxidation, and rearrangement reactions.

A pivotal step in the biosynthesis is the cyclization of FPP to form a sesquiterpene scaffold. This reaction is typically catalyzed by a terpene cyclase. Subsequent modifications, including hydroxylations and other oxidative steps, are likely carried out by cytochrome P450 monooxygenases and other oxidoreductases, leading to the formation of this compound and its various derivatives, such as Sydowic acid.

The logical flow of the proposed biosynthetic pathway is visualized below:

This compound Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) Sesquiterpene Sesquiterpene Intermediate FPP->Sesquiterpene Terpene Cyclase Oxidized_Intermediate_1 Oxidized Intermediate A Sesquiterpene->Oxidized_Intermediate_1 P450 Monooxygenases Oxidized_Intermediate_2 Oxidized Intermediate B Oxidized_Intermediate_1->Oxidized_Intermediate_2 Oxidoreductases Sydonic_Acid This compound Oxidized_Intermediate_2->Sydonic_Acid Further Oxidations Sydowic_Acid Sydowic Acid Sydonic_Acid->Sydowic_Acid [Proposed Conversion]

A proposed biosynthetic pathway for this compound.

Key Experimental Methodologies for Pathway Elucidation

The full characterization of the this compound biosynthetic pathway necessitates a multi-faceted experimental approach. The following protocols are fundamental to identifying the genes, enzymes, and intermediates involved.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To locate the contiguous set of genes in the Aspergillus sydowii genome responsible for this compound biosynthesis.

Methodology:

  • Genome Sequencing: High-quality whole-genome sequencing of a this compound-producing strain of Aspergillus sydowii is the primary step.

  • Bioinformatic Analysis: The sequenced genome is then mined for putative terpene synthase genes, which are often flanked by genes encoding cytochrome P450s, oxidoreductases, and transcription factors, characteristic of a BGC. Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in this process.

  • Gene Expression Analysis: Comparative transcriptomics (RNA-seq) of A. sydowii grown under this compound-producing and non-producing conditions can identify upregulated genes within the putative BGC, providing strong evidence for their involvement.

The general workflow for identifying the this compound BGC is as follows:

BGC Identification Workflow cluster_data_acquisition Data Acquisition cluster_analysis Bioinformatic Analysis cluster_validation Validation Genome_Seq Whole Genome Sequencing of A. sydowii Genome_Mining Genome Mining for Terpene Synthase & P450s Genome_Seq->Genome_Mining RNA_Seq RNA-Seq under producing vs. non-producing conditions Differential_Expression Differential Gene Expression Analysis RNA_Seq->Differential_Expression BGC_Identification Putative this compound Biosynthetic Gene Cluster Genome_Mining->BGC_Identification Differential_Expression->BGC_Identification

Workflow for the identification of the this compound BGC.
Functional Characterization of Pathway Genes

Objective: To determine the specific function of individual enzymes encoded by the identified BGC.

Methodology:

  • Gene Knockout: Targeted deletion of a candidate gene in A. sydowii should abolish or alter the production of this compound and its derivatives. This can be achieved using CRISPR-Cas9-based genome editing techniques.

  • Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae, that does not naturally produce this compound. The production of predicted intermediates or the final product in the engineered host confirms the gene's function.

  • In Vitro Enzyme Assays: Recombinant enzymes are purified from the heterologous host and their activity is tested in vitro with putative substrates. This allows for the precise determination of enzyme kinetics and substrate specificity.

The logical relationship for functional gene characterization is depicted below:

Gene Function Characterization Putative_Gene Candidate Gene from BGC Gene_Knockout Gene Knockout in A. sydowii Putative_Gene->Gene_Knockout Heterologous_Expression Heterologous Expression Putative_Gene->Heterologous_Expression Loss_of_Production Loss/Alteration of This compound Production Gene_Knockout->Loss_of_Production In_Vitro_Assay In Vitro Enzyme Assay Heterologous_Expression->In_Vitro_Assay Production_of_Intermediate Production of Intermediate/ This compound Heterologous_Expression->Production_of_Intermediate Enzymatic_Activity Confirmed Enzymatic Activity and Kinetics In_Vitro_Assay->Enzymatic_Activity Confirmed_Function Confirmed Gene Function Loss_of_Production->Confirmed_Function Production_of_Intermediate->Confirmed_Function Enzymatic_Activity->Confirmed_Function

Logical flow for characterizing the function of biosynthetic genes.

Quantitative Data Summary

At present, there is a notable absence of publicly available quantitative data regarding the this compound biosynthetic pathway, such as enzyme kinetic parameters (Km, kcat), precursor incorporation rates, or product yields from engineered strains. The tables below are structured to accommodate such data as it becomes available through future research efforts.

Table 1: Putative Enzymes in the this compound Biosynthetic Pathway

Putative EnzymeProposed FunctionGene Locus (Hypothetical)Substrate(s)Product(s)
Terpene CyclaseFPP CyclizationsydAFarnesyl PyrophosphateSesquiterpene Intermediate
Cytochrome P450OxidationsydBSesquiterpene IntermediateOxidized Intermediate A
OxidoreductaseOxidationsydCOxidized Intermediate AOxidized Intermediate B
...............

Table 2: Enzyme Kinetic Data (Hypothetical)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
SydAFPP---
SydBSesquiterpene Intermediate---
......---

Table 3: Precursor Incorporation Studies (Hypothetical)

Labeled PrecursorIncorporation Site in this compound% Incorporation
[1-13C] AcetateC-X, C-Y, ...-
[2H] Farnesyl PyrophosphateMultiple-

Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a compelling scientific endeavor. The methodologies outlined in this guide provide a clear roadmap for researchers to uncover the genetic and enzymatic machinery at play. Success in this area will not only deepen our understanding of fungal secondary metabolism but also pave the way for the sustainable production of this compound and the bio-engineering of novel, high-value molecules for the pharmaceutical and other industries. This technical guide will be periodically updated as new research findings emerge.

Identifying Novel Fungal Strains for Sydonic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the identification and characterization of novel fungal strains capable of producing Sydonic acid. This compound, a sesquiterpenoid with potential therapeutic applications, is a secondary metabolite primarily produced by fungi. This document outlines the current knowledge on this compound-producing organisms, detailed experimental protocols for screening and analysis, and a discussion of the putative biosynthetic and regulatory pathways.

Introduction to this compound and its Fungal Producers

This compound is a sesquiterpenoid natural product that has garnered interest for its potential biological activities. The primary known fungal producers of this compound belong to the genus Aspergillus, with Aspergillus sydowii being the most frequently cited source.[1][2] Strains of A. sydowii, particularly those isolated from marine environments, are known to be prolific producers of a diverse array of secondary metabolites, including terpenoids, alkaloids, and polyketides.[1][2] Some species of the genus Glonium have also been identified as producers of this compound. The identification of novel, high-yielding fungal strains is a critical step in the development of this compound for therapeutic or biotechnological applications.

Data on this compound Production

A comprehensive review of publicly available literature reveals a notable absence of specific quantitative data on this compound production yields (e.g., mg/L or g/L) from various fungal strains. This highlights a significant knowledge gap and an opportunity for future research. To facilitate comparative analysis in future studies, the following table structure is recommended for presenting quantitative data on this compound production.

Table 1: Quantitative this compound Production by Fungal Strains

Fungal Strain IDSource of IsolationFermentation Time (days)This compound Yield (mg/L)Reference
e.g., A. sydowii ATCC XXXXXMarine Sponge7Data not availableFuture Study
e.g., Glonium sp. CBS XXXXDecaying Wood14Data not availableFuture Study
[Insert Novel Isolate ID][Insert Source][Insert Time][Insert Yield][Insert Reference]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound-producing fungi.

Screening for this compound-Producing Fungi

Objective: To isolate and identify fungal strains with the potential to produce this compound from environmental samples.

Methodology:

  • Sample Collection: Collect diverse environmental samples such as marine sediments, sponges, algae, and terrestrial soil.

  • Fungal Isolation:

    • Prepare serial dilutions of the collected samples in sterile saline solution.

    • Plate the dilutions onto various fungal isolation media, such as Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and Czapek-Dox Agar, supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.

    • Incubate the plates at 25-28°C for 5-14 days, monitoring for fungal growth.

    • Isolate distinct fungal colonies based on morphological characteristics and subculture them to obtain pure cultures.

  • Preliminary Screening (Chemical Profile):

    • Inoculate each pure fungal isolate into a small volume (e.g., 50 mL) of a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).

    • Incubate the cultures at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.

    • After incubation, extract the culture broth with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate extract to dryness and redissolve the residue in a small volume of methanol.

    • Analyze the crude extract using Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) to identify strains that produce compounds with chromatographic properties similar to a this compound standard.

Submerged Fermentation for this compound Production

Objective: To cultivate promising fungal strains under controlled conditions to maximize the production of this compound.

Methodology:

  • Inoculum Preparation:

    • Grow the selected fungal strain on a PDA plate for 7-10 days until sporulation is observed.

    • Harvest the spores by adding sterile saline solution with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Inoculate a production medium (e.g., PDB or a defined synthetic medium) with the spore suspension. A suggested starting point for A. sydowii is a liquid medium with an initial pH of 7.2.

    • Incubate the culture in a shaker incubator at 28°C and 150 rpm for a specified period (e.g., 3-14 days).

    • Monitor the fermentation periodically by measuring biomass and pH.

  • Harvesting:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • The supernatant (culture broth) is typically the primary source of extracellular this compound.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Methodology:

  • Extraction:

    • Extract the culture supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification (optional but recommended for characterization):

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by TLC or HPLC.

    • Combine the fractions containing this compound and further purify using preparative HPLC if necessary.

Quantification of this compound by HPLC

Objective: To accurately measure the concentration of this compound in the culture extract.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in methanol.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for separating sesquiterpenoids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically in the range of 210-250 nm).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the redissolved crude or purified extracts from the fermentation.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and using the standard calibration curve.

Putative Biosynthetic and Regulatory Pathways

Putative Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound has not been fully elucidated. However, as a sesquiterpenoid, it is synthesized via the mevalonate (MVA) pathway. This pathway provides the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are condensed to form the fifteen-carbon precursor farnesyl pyrophosphate (FPP). A sesquiterpene synthase would then catalyze the cyclization of FPP to form the initial sesquiterpene scaffold, which is subsequently modified by enzymes such as cytochrome P450 monooxygenases and dehydrogenases to yield the final this compound structure.

Sydonic_Acid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Sesquiterpenoid Sesquiterpenoid Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Scaffold Sesquiterpene Scaffold FPP->Sesquiterpene_Scaffold Sesquiterpene Synthase Sydonic_Acid This compound Sesquiterpene_Scaffold->Sydonic_Acid Oxidoreductases (e.g., P450s)

Putative biosynthetic pathway of this compound.
Regulatory Signaling Pathways

The production of secondary metabolites in Aspergillus species is tightly regulated by complex signaling networks that respond to environmental cues. While the specific signaling pathways governing this compound production are unknown, general regulatory mechanisms in Aspergillus involve G-protein coupled receptors (GPCRs) that sense external signals and activate downstream cascades, such as the cAMP-dependent protein kinase A (PKA) pathway and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6] These pathways can influence the expression of transcription factors that, in turn, regulate the expression of genes within the this compound biosynthetic gene cluster.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Signal Environmental Signal (e.g., nutrient limitation, stress) GPCR GPCR Signal->GPCR G_protein G-protein GPCR->G_protein Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase cAMP cAMP Adenylate_cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Transcription_Factor Transcription Factor PKA->Transcription_Factor Sydonic_Acid_BGC This compound Biosynthetic Gene Cluster Transcription_Factor->Sydonic_Acid_BGC Sydonic_Acid_Production This compound Production Sydonic_Acid_BGC->Sydonic_Acid_Production

A potential signaling pathway regulating this compound production.

Experimental Workflow

The following diagram outlines the overall workflow for the identification and characterization of novel this compound-producing fungal strains.

Experimental_Workflow Sample_Collection Environmental Sample Collection Fungal_Isolation Fungal Isolation and Pure Culture Sample_Collection->Fungal_Isolation Screening Screening of Fungal Isolates Fungal_Isolation->Screening Fermentation Submerged Fermentation Screening->Fermentation Extraction Extraction of this compound Fermentation->Extraction Quantification Quantification by HPLC Extraction->Quantification Strain_Selection Selection of High-Producing Strain Quantification->Strain_Selection Strain_Selection->Screening Low/No Producer Optimization Fermentation Optimization Strain_Selection->Optimization High Producer Scale_up Scale-up Production Optimization->Scale_up

Workflow for identifying this compound-producing fungi.

Conclusion

The identification of novel fungal strains with high this compound production capabilities is a promising avenue for the development of this bioactive compound. This guide provides a robust framework for researchers to systematically screen for, cultivate, and analyze this compound-producing fungi. While there is a clear need for more quantitative data on this compound yields and a deeper understanding of its specific biosynthetic and regulatory pathways, the methodologies outlined herein offer a solid foundation for advancing the research and development of this compound. Future work should focus on populating the proposed data tables with empirical results and elucidating the genetic and molecular mechanisms underlying this compound biosynthesis to enable metabolic engineering strategies for yield improvement.

References

Physicochemical properties and structural characterization of Sydonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydonic acid is a naturally occurring sesquiterpenoid that has garnered significant interest within the scientific community.[1] Isolated primarily from fungal species such as Aspergillus sydowii and Glonium sp., this compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1] This technical guide provides a detailed overview of the physicochemical properties, structural characterization, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a sesquiterpenoid characterized by a benzoic acid backbone. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₄[1][2]
Molecular Weight 266.33 g/mol [1][2]
IUPAC Name 3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid[1]
Melting Point 85-86 °C (optically active form); 158-159 °C (racemate)
Solubility Soluble in organic solvents such as ethyl acetate and methanol.
Appearance Fine needles

Structural Characterization

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of this compound.

¹H-NMR (400 MHz, CD₃OD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.43dd1.6, 7.9Aromatic H
7.36d1.6Aromatic H
7.25d7.9Aromatic H
1.94ddd4.5, 12.2, 13.7Aliphatic H
1.77ddd4.8, 11.6, 13.7Aliphatic H
1.59sAliphatic H
1.47mAliphatic H
1.33mAliphatic H
1.18mAliphatic H
1.13mAliphatic H
0.81d6.5Aliphatic H (6H)

¹³C-NMR (125 MHz, CD₃OD)

Chemical Shift (δ) ppmAssignment
169.86Carbonyl C
156.91Aromatic C
138.00Aromatic C
131.58Aromatic C
127.77Aromatic C
121.50Aromatic C
118.60Aromatic C
77.88Aliphatic C-OH
43.57Aliphatic C
40.43Aliphatic C
28.99Aliphatic C
28.82Aliphatic C
22.98Aliphatic C
22.90Aliphatic C
22.86Aliphatic C
Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) data further confirms the molecular weight of this compound. The observed ions in positive mode include [M+H]⁺ at m/z 267.1601 and [M-OH]⁺ at m/z 249.1488. In negative mode, the [M-H]⁻ ion is observed at m/z 265.1445.[2]

Experimental Protocols

Isolation and Purification of this compound from Glonium sp.

The following provides a general workflow for the isolation and purification of this compound from a fungal culture.

experimental_workflow culture Fungal Culture (Glonium sp.) extraction Solvent Extraction (Ethyl Acetate) culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography crystallization Recrystallization (Benzene) chromatography->crystallization product Pure this compound crystallization->product

General workflow for this compound isolation.

Methodology:

  • Culturing: Glonium sp. is cultured in a suitable liquid broth medium.

  • Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a solvent system of increasing polarity to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Fractions containing this compound are pooled, concentrated, and the compound is purified by recrystallization from a suitable solvent, such as benzene, to yield fine needles of pure this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, including antimicrobial and cytotoxic effects. However, detailed studies elucidating the specific signaling pathways through which this compound exerts these effects are not extensively available in the current scientific literature.

Antimicrobial Activity

While this compound has been noted for its antimicrobial properties, the precise mechanism of action has not been fully characterized. It is hypothesized that, like many phenolic compounds, its antimicrobial activity may stem from its ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis. Further research is required to identify the specific molecular targets and signaling cascades involved.

Cytotoxic Activity

Similarly, the cytotoxic effects of this compound against certain cancer cell lines have been observed, yet the underlying signaling pathways remain to be elucidated. Potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key protein kinases involved in cancer cell proliferation and survival. Again, more in-depth molecular studies are necessary to map out the specific pathways affected by this compound.

Note: Due to the limited availability of specific data on the signaling pathways of this compound in the reviewed literature, a diagrammatic representation of these pathways cannot be provided at this time.

Conclusion

This compound represents a promising natural product with potential applications in the development of new therapeutic agents. This guide has summarized the key physicochemical and structural characteristics of this compound, providing a foundational resource for researchers. While its biological activities are of significant interest, further investigation into the specific molecular mechanisms and signaling pathways is crucial to fully understand and exploit its therapeutic potential. Future research should focus on detailed mechanistic studies to unlock the full promise of this intriguing fungal metabolite.

References

Spectroscopic Analysis of Sydonic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydonic acid, a sesquiterpenoid benzoic acid derivative primarily isolated from fungi of the genus Aspergillus, has garnered interest due to its potential biological activities. A thorough understanding of its chemical structure and that of its derivatives is paramount for any investigation into its mechanism of action and potential therapeutic applications. Spectroscopic techniques are indispensable tools for the elucidation of these structures. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound and similar substituted aromatic carboxylic acids. While specific quantitative data for this compound is not extensively available in the public domain, this guide presents representative data and detailed experimental protocols for the key spectroscopic methods used in the characterization of such natural products. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide outlines a general experimental workflow for the isolation and analysis of fungal secondary metabolites and depicts a hypothetical signaling pathway to illustrate the potential biological context of such compounds.

Introduction

This compound is a natural product characterized by a benzoic acid core with a hydroxyl group and a substituted alkyl chain. The precise determination of its chemical structure and the characterization of any synthetic or naturally occurring derivatives are crucial for structure-activity relationship (SAR) studies and further drug development efforts. Spectroscopic analysis provides the necessary tools for this detailed molecular characterization.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural analysis of this compound.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., alkyl, aromatic, carbonyl).

Table 1: Representative ¹H NMR Data for a Substituted Benzoic Acid Moiety

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.0 - 13.0br s1HCarboxylic acid proton (-COOH)
7.8 - 8.2d1HAromatic proton ortho to -COOH
7.2 - 7.6m2HAromatic protons
4.0 - 4.5t1HProton on a carbon adjacent to an oxygen
2.0 - 2.5m2HMethylene protons in the alkyl chain
1.2 - 1.8mnHMethylene protons in the alkyl chain
0.8 - 1.0t/dnHMethyl protons in the alkyl chain

Table 2: Representative ¹³C NMR Data for a Substituted Benzoic Acid Moiety

Chemical Shift (δ) ppmAssignment
165 - 175Carboxylic acid carbon (-COOH)
125 - 160Aromatic carbons
60 - 80Carbon atom attached to an oxygen
20 - 40Alkyl carbons
10 - 20Methyl carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can help to elucidate the structure of different parts of the molecule.

Table 3: Representative Mass Spectrometry Data for this compound

Ionization ModePrecursor Ionm/z
ESI-[M-H]⁻265.1445
ESI+[M+Na]⁺289.1410
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For this compound, key functional groups include the carboxylic acid and hydroxyl groups, as well as the aromatic ring.

Table 4: Representative Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
1680-1710C=O stretchCarboxylic acid
3200-3600 (broad)O-H stretchAlcohol
1500-1600C=C stretchAromatic ring
1210-1320C-O stretchCarboxylic acid, Alcohol
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic ring and the solvent used.[1]

Table 5: Representative UV-Vis Absorption Data for a Substituted Benzoic Acid

Solventλmax (nm)
Methanol~210, ~250, ~280
Ethanol~212, ~252, ~282

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation for NMR Analysis
  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • High-Resolution Analysis: For accurate mass measurement and molecular formula determination, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

  • Sample Preparation (Liquid/Solution): For liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Record a baseline spectrum of the solvent in a matched cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a fungal secondary metabolite like this compound.

Experimental_Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation A Fungal Culture B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Pure Compound D->E F NMR Spectroscopy (¹H, ¹³C, 2D NMR) E->F G Mass Spectrometry (HRMS, MS/MS) E->G H IR Spectroscopy E->H I UV-Vis Spectroscopy E->I J Data Interpretation F->J G->J H->J I->J K Structure Proposal J->K L Structure Confirmation K->L

General workflow for isolation and analysis.
Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are not well-established, many fungal secondary metabolites are known to modulate key cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for its interaction with this compound or its derivatives.

Signaling_Pathway SydonicAcid This compound Derivative Receptor Cell Surface Receptor SydonicAcid->Receptor G_Protein G-Protein Receptor->G_Protein AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB GeneExpression Gene Expression CREB->GeneExpression

Hypothetical G-protein coupled receptor pathway.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a multi-faceted process that requires the integration of data from various analytical techniques. While specific, publicly available spectroscopic data for this compound is limited, this guide provides a comprehensive framework for the characterization of similar substituted aromatic carboxylic acids. The detailed protocols and representative data herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the structural elucidation and further investigation of this and other fungal secondary metabolites. The continued application of these powerful spectroscopic methods will be instrumental in unlocking the full potential of novel natural products.

References

Unveiling the Therapeutic Potential of Sydonic Acid Derivatives from Marine Fungi

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The marine environment harbors a vast diversity of fungi that produce a rich array of structurally unique and biologically active secondary metabolites. Among these, Sydonic acid and its derivatives, primarily isolated from marine-derived Aspergillus species, have emerged as a promising class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the natural derivatives of this compound, detailing their isolation, structural elucidation, biological activities, and underlying mechanisms of action.

Natural Derivatives of this compound from Marine Fungi

Aspergillus sydowii, a fungus commonly found in marine environments, is a notable producer of this compound and its analogues. These compounds are characterized by a substituted benzoic acid or benzaldehyde core with a unique C7 side chain. Variations in the oxidation state of the benzoic acid moiety and substitutions on the side chain give rise to a family of structurally related compounds.

Compound NameProducing OrganismSource of IsolationKey Structural Features
This compoundAspergillus sydowiiMarine FungusBenzoic acid with a 2-hydroxy-6-methylheptan-2-yl side chain
Sydowic acidAspergillus sydowiiMarine FungusDihydroxybenzoic acid derivative
7-deoxy-7,14-didehydrothis compoundAspergillus sydowiiMarine FungusFeatures a double bond in the C7 side chain
Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinateAspergillus sydowiiMarine FungusThis compound core with a glycinate moiety
Sydowin AAspergillus sydowiiMarine-derived fungusSesquiterpenoid-related structure
Sydowin BAspergillus sydowiiMarine-derived fungusSesquiterpenoid-related structure, isomer of Sydowin A

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities, with anti-inflammatory effects being particularly prominent.

Compound NameBiological ActivityAssay SystemQuantitative Data
A this compound derivativeAnti-inflammatoryLPS-activated BV-2 microglia cells94.4% inhibition of nitric oxide production at 10 µM
This compoundAntimicrobialStaphylococcus aureus, Candida albicansNo significant activity observed
Sydowic acidAntimicrobialStaphylococcus aureus, Candida albicansNo significant activity observed
7-deoxy-7,14-didehydrothis compoundAntimicrobialStaphylococcus aureus, Candida albicansNo significant activity observed
Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinateAntimicrobialStaphylococcus aureus, Candida albicansNo significant activity observed

Experimental Protocols

Fungal Cultivation and Extraction

A representative protocol for the cultivation of Aspergillus sydowii and extraction of its secondary metabolites is as follows:

  • Fungal Strain: A marine-derived strain of Aspergillus sydowii is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

  • Fermentation: The culture is incubated under static or shaking conditions at a controlled temperature (typically 25-28 °C) for a period of 14-21 days.

  • Extraction: After the incubation period, the culture broth and mycelia are separated. The broth is typically extracted with an organic solvent like ethyl acetate. The mycelia are often dried, ground, and extracted with a solvent mixture such as methanol/dichloromethane.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound Derivatives

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds:

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica gel or a reversed-phase C18 stationary phase.

  • Fine Purification: The resulting fractions are further purified by repeated column chromatography, often employing different stationary phases (e.g., Sephadex LH-20, silica gel) and solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18, phenyl-hexyl) and a gradient or isocratic elution method.

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic and spectrometric methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.

  • Stereochemistry: The absolute configuration of stereocenters is often determined by methods such as the modified Mosher's method, X-ray crystallography, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

Biological Assays
  • Cell Culture: Murine microglial cells (BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Nitrite Quantification: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) cells.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Candida albicans) are prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: The microbial suspension is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

General Workflow for Isolation and Characterization

experimental_workflow cluster_cultivation Fungal Cultivation & Extraction cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_bioassay Biological Activity Screening A Inoculation of Aspergillus sydowii B Liquid Fermentation A->B C Extraction with Organic Solvents B->C D Crude Extract C->D E Column Chromatography (VLC/MPLC) D->E F Sephadex LH-20 Chromatography E->F G Preparative HPLC F->G H Pure this compound Derivatives G->H I HRESIMS H->I J 1D & 2D NMR H->J K ECD/Mosher's Method H->K M Anti-inflammatory Assays H->M N Antimicrobial Assays H->N O Cytotoxicity Assays H->O L Structure Determination I->L J->L K->L P Biological Activity Data M->P N->P O->P

Caption: Workflow for the isolation and characterization of this compound derivatives.

Proposed Biosynthetic Origin of the this compound Core

biosynthetic_pathway cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_modifications Post-PKS Modifications acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization benzoic_acid_core Benzoic Acid Core cyclization->benzoic_acid_core side_chain Side Chain Addition (Terpenoid Pathway) benzoic_acid_core->side_chain sydonic_acid This compound side_chain->sydonic_acid

Caption: Hypothetical biosynthetic pathway of the this compound core.

Conclusion

The natural derivatives of this compound from marine fungi represent a valuable source of lead compounds for drug discovery, particularly in the area of anti-inflammatory agents. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, explore their mechanisms of action at the molecular level, and assess their therapeutic potential in preclinical models. The detailed methodologies provided in this guide serve as a foundation for researchers to advance the study of these promising marine natural products.

The Metabolic Crossroads of Sydonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biosynthesis, Metabolic Role, and Experimental Analysis of a Key Fungal Sesquiterpenoid

For Immediate Release

[CITY, STATE] – [Date] – Researchers in mycology, natural product chemistry, and drug development now have a comprehensive technical resource detailing the multifaceted role of sydonic acid in the metabolism of its producing fungi. This guide provides a deep dive into the biosynthesis of this sesquiterpenoid, protocols for its study, and quantitative data to support further research and application.

This compound, a bioactive secondary metabolite primarily produced by fungi of the genus Aspergillus, notably Aspergillus sydowii, has garnered interest for its potential biological activities. This guide serves as a central repository of technical information for scientists working to understand and harness the capabilities of this natural product.

The Fungal Producer: Aspergillus sydowii

Aspergillus sydowii is a ubiquitous filamentous fungus found in a variety of environments. It is a known producer of a diverse array of secondary metabolites, including this compound and its derivatives. The production of these compounds is often influenced by culture conditions and can be induced through strategies such as microbial co-culture or epigenetic modification. For instance, co-culturing A. sydowii with the bacterium Bacillus subtilis has been shown to trigger the production of this compound.[1][2][3]

Biosynthesis of this compound: A Sesquiterpenoid Pathway

The biosynthesis of this compound follows the terpenoid pathway, starting from the precursor farnesyl pyrophosphate (FPP). Recent research has identified a biosynthetic gene cluster (BGC) responsible for the production of the related compound, sydonol, which sheds light on the formation of this compound.[4]

The proposed pathway begins with the cyclization of FPP, catalyzed by a sesquiterpene synthase (STS), to form a bisabolene-type intermediate. This initial step is crucial and sets the stage for a series of enzymatic modifications that lead to the final this compound structure.

The "syd" Biosynthetic Gene Cluster

A putative "syd" biosynthetic gene cluster has been identified in Aspergillus puulaauensis that is responsible for sydonol biosynthesis and is thought to be analogous to the pathway in A. sydowii.[4] This cluster contains the gene for a key sesquiterpene synthase, SydA, which catalyzes the conversion of FPP to a novel bisabolene-type sesquiterpene. Following the action of SydA, a series of redox enzymes, proposed to be SydB, SydD, and SydF, are believed to modify the intermediate to produce sydonol and, through a related pathway, this compound.[4]

Diagram of the Proposed this compound Biosynthetic Pathway:

Sydonic_Acid_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate Bisabolene Intermediate FPP->Intermediate SydA (Sesquiterpene Synthase) SydonicAcid This compound Intermediate->SydonicAcid SydB, SydD, SydF (putative) (Oxidation Steps)

Proposed biosynthetic pathway of this compound.

Quantitative Analysis of this compound Production

While extensive quantitative data remains to be fully elucidated, studies have demonstrated the production of this compound under specific laboratory conditions. In a co-culture of Aspergillus sydowii and Bacillus subtilis, 60 mg of this compound was isolated from the fermentation broth.[1] This highlights the potential for inducing and enhancing production through microbial interactions.

Table 1: Isolated Yield of this compound in Co-Culture

Culture ConditionIsolated Yield (mg)Reference
A. sydowii co-cultured with B. subtilis60[1]

Experimental Protocols

Fungal Culture and Co-culture for this compound Production

Objective: To cultivate Aspergillus sydowii and induce this compound production through co-culture with Bacillus subtilis.

Materials:

  • Aspergillus sydowii strain

  • Bacillus subtilis strain

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or other suitable medium)

  • Erlenmeyer flasks

  • Incubator

Protocol:

  • Grow Aspergillus sydowii on PDA plates at 28°C for 5-7 days until sporulation.

  • Inoculate a liquid fermentation medium with spores of A. sydowii.

  • In a parallel culture, grow Bacillus subtilis in a suitable liquid medium overnight.

  • After a specific period of fungal growth (e.g., 2-3 days), introduce an aliquot of the B. subtilis culture into the A. sydowii fermentation.

  • Continue the co-culture fermentation for an extended period (e.g., 7-14 days) at 28°C with shaking.

  • Monitor the culture for morphological changes and the production of secondary metabolites.

Extraction and Isolation of this compound

Objective: To extract and purify this compound from the fungal fermentation broth.

Materials:

  • Fermentation broth from A. sydowii culture

  • Ethyl acetate or other suitable organic solvent

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., petroleum ether-ethyl acetate gradients)

  • High-Performance Liquid Chromatography (HPLC) system for final purification

Protocol:

  • Separate the fungal mycelium from the fermentation broth by filtration.

  • Extract the cell-free broth with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to separate fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the relevant fractions and further purify using preparative HPLC to obtain pure this compound.

Structure Elucidation

The structure of isolated this compound is typically confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the chemical structure and stereochemistry.

The Metabolic Role of this compound

The precise metabolic role of this compound for the producing fungus is not yet fully understood, which is common for many microbial secondary metabolites. However, its production under specific conditions, such as in the presence of other microorganisms, suggests it may play a role in:

  • Inter-species competition: this compound may act as an antimicrobial or allelopathic agent, inhibiting the growth of competing microbes in the surrounding environment.

  • Signaling: It could function as a signaling molecule, either within the fungal population or in communication with other organisms.

  • Defense: The compound might protect the fungus from predation or other environmental stresses.

The induction of this compound biosynthesis through epigenetic modifiers further suggests that its production is tightly regulated and likely provides a fitness advantage under specific ecological conditions.

Diagram of Experimental Workflow for this compound Research:

Sydonic_Acid_Workflow cluster_culture Fungal Culture & Induction cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization Culture Aspergillus sydowii Culture Induction Co-culture or Epigenetic Modification Culture->Induction Extraction Solvent Extraction Induction->Extraction Fermentation Broth Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure Bioactivity Bioactivity Screening HPLC->Bioactivity

General workflow for this compound research.

Future Directions

Further research is needed to fully characterize the "syd" biosynthetic gene cluster in Aspergillus sydowii and to functionally express the individual enzymes to confirm their roles in the pathway. Metabolic engineering approaches could then be employed to enhance the production of this compound for potential pharmaceutical or agricultural applications. A deeper understanding of its ecological role will also provide insights into the complex chemical interactions within microbial communities.

This technical guide provides a solid foundation for researchers to build upon, fostering further discovery and innovation in the field of fungal secondary metabolites.

References

Unveiling the Microbial Treasure Trove: A Technical Guide to Sydonic Acid-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sydonic acid, a sesquiterpenoid benzoic acid derivative, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide delves into the biodiversity of microorganisms known to produce this intriguing secondary metabolite, providing a comprehensive overview of their isolation, cultivation, and the quantification of this compound. Furthermore, this document outlines detailed experimental protocols and explores the biosynthetic pathway responsible for its production, offering a valuable resource for researchers engaged in natural product discovery and drug development.

Biodiversity of this compound-Producing Microorganisms

The primary producers of this compound identified to date are filamentous fungi, with a notable prevalence in marine and deep-sea environments. These unique ecosystems harbor a rich diversity of fungi that have evolved distinct metabolic pathways to produce a wide array of bioactive compounds.

Table 1: Known Microbial Producers of this compound

GenusSpeciesIsolation SourceReference
AspergillussydowiiMarine environments (sponges, sea fans, sediments)[1]
Gloniumsp.Marine environments[1]

Aspergillus sydowii stands out as the most extensively studied producer of this compound and its derivatives.[1] Strains of this fungus have been consistently isolated from diverse marine habitats, including sponges, sea fans, and deep-sea sediments, highlighting its ecological significance and metabolic versatility.[1] Beyond this compound, A. sydowii is a prolific source of a diverse range of secondary metabolites, including other sesquiterpenoids, alkaloids, xanthones, and polyketides.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the study of this compound-producing microorganisms.

Isolation and Screening of this compound-Producing Fungi

Objective: To isolate and identify fungal strains with the capacity to produce this compound from environmental samples.

Materials:

  • Sterile collection containers for environmental samples (e.g., marine sediment, sponge tissue).

  • Sterile seawater or saline solution (0.85% NaCl).

  • Fungal isolation media (e.g., Potato Dextrose Agar (PDA), Malt Extract Agar (MEA)) prepared with sterile seawater.

  • Antibiotics (e.g., streptomycin, chloramphenicol) to suppress bacterial growth.

  • Sterile petri dishes, pipettes, and inoculation loops.

  • Incubator.

Protocol:

  • Sample Collection: Aseptically collect environmental samples and store them in sterile containers at 4°C until processing.

  • Sample Preparation:

    • Sediment: Suspend 1 g of sediment in 9 mL of sterile seawater and prepare a serial dilution series (10⁻² to 10⁻⁴).

    • Sponge Tissue: Homogenize 1 g of sponge tissue in 9 mL of sterile seawater.

  • Plating: Plate 100 µL of each dilution onto fungal isolation agar plates supplemented with antibiotics.

  • Incubation: Incubate the plates at 25-28°C for 7-14 days, monitoring for fungal growth.

  • Isolation: Pure cultures of individual fungal colonies are obtained by sub-culturing onto fresh agar plates.

  • Screening:

    • Inoculate each purified fungal isolate into a suitable liquid medium (e.g., Potato Dextrose Broth) in a flask.

    • Incubate the liquid cultures under appropriate conditions (e.g., 28°C, 150 rpm) for 7-10 days.

    • Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC).

Submerged Fermentation for this compound Production

Objective: To cultivate this compound-producing fungi in a liquid medium to obtain a sufficient quantity of the compound for analysis and further studies.

Materials:

  • Pure culture of a this compound-producing fungus (e.g., Aspergillus sydowii).

  • Seed culture medium (e.g., Potato Dextrose Broth).

  • Production medium (e.g., Czapek-Dox broth or optimized production medium).

  • Erlenmeyer flasks.

  • Shaking incubator.

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of fungal mycelium from an agar plate into a flask containing the seed culture medium. Incubate at 28°C on a rotary shaker at 150 rpm for 2-3 days.

  • Inoculation: Transfer a portion of the seed culture (e.g., 5-10% v/v) to flasks containing the production medium.

  • Fermentation: Incubate the production cultures at 28°C on a rotary shaker at 150 rpm for 7-14 days. The optimal fermentation time should be determined experimentally for each strain.

  • Monitoring: Monitor the fermentation process by observing fungal growth and periodically analyzing small samples for this compound production using HPLC.

Extraction of this compound

Objective: To extract this compound from the fungal culture (both mycelium and broth).

Materials:

  • Fungal culture from submerged fermentation.

  • Filtration apparatus (e.g., cheesecloth, vacuum filtration system).

  • Organic solvent (e.g., ethyl acetate, chloroform).

  • Separatory funnel.

  • Rotary evaporator.

Protocol:

  • Separation of Mycelium and Broth: Separate the fungal biomass from the culture broth by filtration.

  • Mycelial Extraction:

    • Dry the mycelium (e.g., freeze-drying or oven drying at low temperature).

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with an organic solvent (e.g., ethyl acetate) multiple times.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.

    • Repeat the extraction process 2-3 times.

  • Combining and Concentrating: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound by HPLC-UV

Objective: To quantify the concentration of this compound in the crude extract.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • This compound standard.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Acid (e.g., formic acid, acetic acid) for mobile phase modification.

  • Syringe filters (0.45 µm).

Protocol:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration of this compound in the sample by using the calibration curve generated from the standards.

Biosynthesis of this compound

This compound belongs to the class of sesquiterpenoids, which are biosynthesized from the C15 precursor farnesyl pyrophosphate (FPP). While the complete biosynthetic gene cluster for this compound has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of related sesquiterpenoid benzoic acid derivatives in fungi.

The proposed pathway initiates with the cyclization of FPP, catalyzed by a terpene cyclase, to form a bisabolane-type sesquiterpene scaffold. Subsequent enzymatic modifications, including oxidations, hydroxylations, and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, lead to the formation of the final this compound structure.

Diagram of the Proposed this compound Biosynthetic Pathway

Sydonic_Acid_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Sesquiterpene Bisabolane-type Sesquiterpene Intermediate FPP->Sesquiterpene Terpene Cyclase Oxidized_Intermediate Oxidized Intermediates Sesquiterpene->Oxidized_Intermediate Cytochrome P450s, Dehydrogenases Sydonic_Acid This compound Oxidized_Intermediate->Sydonic_Acid Further Oxidations & Modifications

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Elucidating the Biosynthetic Pathway

The elucidation of the complete biosynthetic pathway for this compound would involve a combination of genomic and biochemical approaches.

Biosynthesis_Elucidation_Workflow Genome_Sequencing Genome Sequencing of Aspergillus sydowii BGC_Identification Identification of Putative Biosynthetic Gene Cluster (BGC) Genome_Sequencing->BGC_Identification Gene_Deletion Gene Deletion Studies BGC_Identification->Gene_Deletion Heterologous_Expression Heterologous Expression of Pathway Genes BGC_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Deletion->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Confirmation Confirmation of Biosynthetic Pathway Metabolite_Analysis->Pathway_Confirmation

Caption: Workflow for biosynthetic pathway elucidation.

This comprehensive guide provides a foundational understanding of the biodiversity, isolation, cultivation, and analysis of this compound-producing microorganisms. The detailed protocols and insights into the biosynthetic pathway are intended to facilitate further research into this promising class of natural products and accelerate their potential development into valuable therapeutic agents.

References

A Technical Guide to the Preliminary Bioactivity Screening of Crude Sydonic Acid Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydonic acid is a naturally occurring sesquiterpenoid, specifically a phenolic bisabolane, first isolated from fungi.[1] A significant producer of this compound is Aspergillus sydowii, a fungus commonly found in diverse marine environments, including associations with sea fans and in deep-sea sediments.[1] This compound, along with related metabolites like sydowic acid and sydowinol, belongs to a class of molecules that have demonstrated a range of biological activities.[2] Preliminary studies on purified forms of these compounds have indicated potential antimicrobial, antioxidant, and cytotoxic effects.[2]

For drug discovery and development, the initial assessment of crude extracts is a critical first step. This preliminary screening allows for a rapid and cost-effective evaluation of the potential bioactivities present within a complex mixture of metabolites produced by an organism. This guide provides a comprehensive overview of the methodologies for preparing crude extracts from fungal cultures, such as those of Aspergillus sydowii, and outlines the protocols for conducting preliminary in vitro screening for antimicrobial, antioxidant, and cytotoxic activities. The presented protocols and data formats are designed to be adaptable for high-throughput screening and to provide a solid foundation for subsequent fractionation and purification of lead compounds.

Preparation of Crude Fungal Extract

The initial step in bioactivity screening is the preparation of a crude extract from the fungal culture. This process involves cultivating the fungus and then extracting the secondary metabolites using appropriate solvents.

Fungal Cultivation

Aspergillus sydowii can be cultivated on a suitable nutrient medium to encourage the production of secondary metabolites. Potato Dextrose Agar (PDA) or Czapek Yeast Extract Agar (CYA) are commonly used solid media, while Potato Dextrose Broth (PDB) or Czapek Yeast Extract Broth (CYB) are suitable for liquid cultures. Incubation is typically carried out at 25-28°C for 14-21 days in the dark to allow for sufficient growth and metabolite production.[3]

Solvent Extraction

The choice of solvent is critical for efficiently extracting compounds of interest. For sesquiterpenoids like this compound, which have moderate polarity, solvents such as ethyl acetate and methanol are effective.

Protocol for Solvent Extraction of Fungal Culture:

  • Harvesting: For liquid cultures, the mycelial mat is separated from the culture broth by filtration. For solid cultures, the agar and mycelium are macerated.

  • Extraction: The fungal biomass (and/or the culture filtrate) is extracted with a suitable organic solvent, such as ethyl acetate, typically at a 1:1 (v/v) ratio.[4] The mixture is agitated vigorously for several hours or overnight.

  • Partitioning: The process is repeated three times to ensure exhaustive extraction. The organic solvent phases are then pooled.

  • Drying and Concentration: The pooled organic extract is dried over anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[5]

  • Storage: The resulting crude extract is weighed and stored at -20°C until required for bioactivity screening.

Preliminary Bioactivity Screening

The following sections detail the experimental protocols for preliminary screening of the crude extract for antimicrobial, antioxidant, and cytotoxic activities.

Antimicrobial Activity Screening

Antimicrobial screening is performed to determine the potential of the crude extract to inhibit the growth of pathogenic bacteria and fungi. The disc diffusion method provides a qualitative assessment, while the broth microdilution method yields quantitative data in the form of the Minimum Inhibitory Concentration (MIC).

  • Microbial Culture Preparation: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and swabbed evenly across the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the crude extract (e.g., 1 mg/disc) dissolved in a suitable solvent (like DMSO).[6] The discs are allowed to dry and then placed on the inoculated agar surface.

  • Controls: A disc impregnated with the solvent alone serves as the negative control, while a disc with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as the positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

  • Preparation of Extract Dilutions: The crude extract is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Wells with broth and inoculum (growth control), broth only (sterility control), and broth with a standard antibiotic (positive control) are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

The results of the antimicrobial screening can be summarized in a table as follows. Note that the following data is representative and not specific to this compound extracts.

Test MicroorganismExtract ConcentrationZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1 mg/disc12 ± 1.5250
Escherichia coli1 mg/disc8 ± 1.0>500
Pseudomonas aeruginosa1 mg/disc7 ± 0.5>500
Candida albicans1 mg/disc10 ± 1.2500
Antioxidant Activity Screening

Antioxidant activity is commonly assessed using in vitro chemical assays that measure the radical scavenging capacity of the extract. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used for this purpose.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the crude extract are added to the DPPH solution in a 96-well plate or test tubes.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.

  • Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reaction Mixture: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of the crude extract are then added to the diluted ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

The antioxidant activity data can be presented in a table. The following data is representative.

AssayIC50 (µg/mL)
DPPH Radical Scavenging125.5 ± 10.2
ABTS Radical Scavenging88.2 ± 7.5
Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the crude extract for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation and IC50 Determination: The percentage of cell viability is calculated, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

The results of the cytotoxicity screening can be summarized in a table. The following data is representative of fungal extracts.[4]

Cell LineIncubation Time (h)IC50 (µg/mL)
HeLa (Cervical Cancer)48118.3
WiDr (Colon Cancer)4847.4
T47D (Breast Cancer)4867.1
Vero (Normal Kidney Cells)48163.4

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

Experimental Workflow for Bioactivity Screening

G cluster_0 Extract Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis cluster_3 Outcome fungal_culture Fungal Culture (e.g., Aspergillus sydowii) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction crude_extract Crude this compound Extract extraction->crude_extract antimicrobial Antimicrobial Assay (Disc Diffusion, MIC) crude_extract->antimicrobial antioxidant Antioxidant Assay (DPPH, ABTS) crude_extract->antioxidant cytotoxicity Cytotoxicity Assay (MTT) crude_extract->cytotoxicity antimicrobial_data Zone of Inhibition, MIC antimicrobial->antimicrobial_data antioxidant_data IC50 Values antioxidant->antioxidant_data cytotoxicity_data IC50 Values cytotoxicity->cytotoxicity_data bioactive_extract Identification of Bioactive Extract antimicrobial_data->bioactive_extract antioxidant_data->bioactive_extract cytotoxicity_data->bioactive_extract

Caption: Workflow for preliminary bioactivity screening of crude fungal extracts.

Keap1-Nrf2 Antioxidant Response Pathway

Phenolic compounds are known to exert antioxidant effects by modulating cellular signaling pathways such as the Keap1-Nrf2 pathway. Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Sydonic_acid This compound (Phenolic Compound) Sydonic_acid->Keap1_Nrf2 modulates Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_genes activates transcription

Caption: Keap1-Nrf2 signaling pathway activation by oxidative stress and phenolic compounds.

NF-κB Inflammatory Pathway

Chronic inflammation is linked to many diseases, and natural products are often screened for anti-inflammatory properties. The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB ubiquitination & degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases Sydonic_acid This compound Sydonic_acid->IKK inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_genes activates transcription

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

This technical guide provides a framework for the preliminary bioactivity screening of crude extracts containing this compound from fungal sources like Aspergillus sydowii. The outlined protocols for antimicrobial, antioxidant, and cytotoxicity testing, along with the standardized data presentation formats, offer a robust starting point for the evaluation of natural product extracts. The visualization of the experimental workflow and relevant signaling pathways aids in understanding the context and potential mechanisms of action of the observed bioactivities. Successful identification of a crude extract with significant activity in these preliminary screens is the first step in a pipeline that leads to bioassay-guided fractionation, isolation, and structural elucidation of novel bioactive compounds for potential therapeutic applications.

References

Methodological & Application

Protocol for Sydonic Acid Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Sydonic acid is a naturally occurring sesquiterpenoid with potential therapeutic applications. It is a secondary metabolite produced by various fungi, most notably Aspergillus sydowii. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

Principle

The extraction of this compound from fungal cultures involves a multi-step process. First, the fungus is cultivated under controlled conditions to promote the biosynthesis of the target metabolite. The fungal biomass and culture medium are then subjected to solvent extraction to isolate the crude secondary metabolites. Subsequent purification is achieved through a combination of chromatographic techniques, such as silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), to yield pure this compound.

Experimental Protocols

Fungal Strain and Culture Conditions
  • Fungal Strain: Aspergillus sydowii

  • Culture Medium: Both liquid and solid media can be utilized for the cultivation of Aspergillus sydowii to produce this compound.

    • Liquid Medium: Potato Dextrose Broth (PDB) is a suitable liquid medium.

    • Solid Medium: Rice solid medium is also effective for this compound production.

  • Cultivation Parameters:

    • Temperature: 28°C

    • pH (for liquid culture): Initial pH of 7.2

    • Incubation Time: 3-14 days, depending on the medium and specific strain.

Extraction of this compound

2.1. From Liquid Culture

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.

  • The culture filtrate is the primary source of extracellular this compound.

  • Perform a liquid-liquid extraction of the culture filtrate using ethyl acetate (EtOAc) at a 1:1 (v/v) ratio.

  • Repeat the extraction process three times to ensure maximum recovery of the compound.

  • Combine the organic (EtOAc) layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2. From Solid Culture

  • Harvest the entire solid fermented culture, including the rice medium and fungal biomass.

  • Dry the culture material at a low temperature (e.g., 40-50°C) to remove moisture.

  • Grind the dried material into a fine powder.

  • Macerate the powdered material with ethyl acetate (EtOAc) at room temperature for 24-48 hours with occasional shaking. A common ratio is 1:10 (w/v) of fungal material to solvent.

  • Filter the mixture to separate the solvent from the solid residue.

  • Repeat the extraction of the residue two more times with fresh ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude extract.

Purification of this compound

3.1. Silica Gel Column Chromatography (Initial Purification)

  • Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:EtOAc).

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound based on the TLC profile.

  • Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

  • Further purify the semi-purified extract using RP-HPLC.

  • Column: A C18 column is typically used for the separation of sesquiterpenoids.

  • Mobile Phase: A gradient system of water (A) and acetonitrile (B) or methanol (B) is commonly employed.

  • Elution Profile:

    • Start with a high percentage of water (e.g., 85% A) for the initial 3 minutes.

    • Gradually increase the organic solvent concentration to 100% B over 20 minutes.

    • Maintain 100% B for 5 minutes to elute all compounds.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: Monitor the elution at a suitable wavelength, such as 254 nm.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation

ParameterValue/RangeReference
Fungal Strain Aspergillus sydowiiGeneral Literature
Culture Medium Potato Dextrose Broth / Rice Solid MediumGeneral Literature
Incubation Temperature 28°C[1]
Initial pH (Liquid Culture) 7.2[1]
Incubation Time 3 - 14 days[1][2]
Extraction Solvent Ethyl Acetate (EtOAc)[1][2][3][4]
Initial Purification Silica Gel Column ChromatographyGeneral Practice
Final Purification Reverse-Phase HPLC (C18 column)[2]

Visualizations

Sydonic_Acid_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Start: Aspergillus sydowii Strain culture Cultivation (Liquid or Solid Medium, 28°C, 3-14 days) start->culture harvest Harvest Fungal Biomass and/or Culture Broth culture->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_extract Crude this compound Extract evaporation1->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel semi_purified Semi-Purified Extract silica_gel->semi_purified rp_hplc Reverse-Phase HPLC semi_purified->rp_hplc pure_sydonic_acid Pure this compound rp_hplc->pure_sydonic_acid

Caption: Experimental workflow for this compound extraction.

Sydonic_Acid_Biosynthesis cluster_pathway Proposed Biosynthetic Pathway of this compound (Sesquiterpenoid) acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp sesquiterpene_cyclase Sesquiterpene Cyclase fpp->sesquiterpene_cyclase sesquiterpene_intermediate Sesquiterpene Intermediate sesquiterpene_cyclase->sesquiterpene_intermediate Cyclization tailoring_enzymes Tailoring Enzymes (P450s, Oxidoreductases, etc.) sesquiterpene_intermediate->tailoring_enzymes sydonic_acid This compound tailoring_enzymes->sydonic_acid Oxidation, etc.

Caption: Proposed biosynthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Sydonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Sydonic acid, a sesquiterpenoid fungal metabolite, using preparative high-performance liquid chromatography (HPLC). This compound, primarily isolated from fungi such as Aspergillus sydowii, is an aromatic carboxylic acid with potential biological activities of interest in drug discovery and development. The methodology herein describes the preparation of the crude extract, the HPLC system configuration, and a step-by-step purification protocol. This guide is intended to provide a robust starting point for researchers aiming to obtain high-purity this compound for further studies.

Introduction

This compound (C₁₅H₂₂O₄, M.W. 266.33 g/mol ) is a phenolic bisabolane sesquiterpenoid that has been isolated from various fungal species. As a secondary metabolite, its production can be influenced by culture conditions. Due to its potential biological activities, obtaining pure this compound is crucial for accurate pharmacological and toxicological evaluation. Reversed-phase HPLC is a highly effective technique for the purification of moderately polar to nonpolar compounds like this compound from complex fungal extracts. This document outlines a preparative HPLC method using a C18 stationary phase and a methanol/water gradient.

Experimental Protocols

Fungal Culture and Extraction

A common method for producing this compound is through the cultivation of Aspergillus species.

1.1. Fungal Culture:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with spores of the this compound-producing fungal strain.

  • Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking at 150-200 rpm) for a period of 7 to 14 days to allow for the production of secondary metabolites.

1.2. Extraction of Crude this compound:

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate multiple times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.

  • The crude extract can be further processed by silica gel column chromatography as a preliminary purification step before HPLC, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

HPLC Purification

The following protocol is a general guideline and may require optimization based on the specific crude extract and HPLC system.

2.1. HPLC System and Materials:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • Column: A preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 or 10 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Methanol with 0.1% (v/v) formic acid.

  • Sample Solvent: Methanol.

2.2. Sample Preparation:

  • Dissolve the crude or partially purified extract in a minimal amount of the sample solvent (methanol).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2.3. Chromatographic Conditions: The following table summarizes the recommended HPLC parameters for the purification of this compound.

ParameterValue
Column Preparative C18 (e.g., 250 x 20 mm, 10 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient Program See Table 2
Flow Rate 15-20 mL/min
Injection Volume 1-5 mL (depending on sample concentration)
Detection Wavelength 254 nm and 295 nm
Column Temperature Ambient

Table 1: HPLC Purification Parameters for this compound.

2.4. Gradient Program: The following gradient program is a starting point and should be optimized for the best separation.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Methanol + 0.1% FA)
04060
201090
251090
264060
304060

Table 2: Recommended Gradient Program.

2.5. Fraction Collection and Analysis:

  • Collect fractions based on the elution of peaks from the UV chromatogram.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions containing this compound.

  • Evaporate the solvent to obtain the purified compound.

  • Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_final_product Final Product fungal_culture Fungal Culture (e.g., Aspergillus sydowii) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude this compound Extract evaporation->crude_extract sample_prep Sample Preparation (Dissolve and Filter) crude_extract->sample_prep hplc_injection Preparative HPLC Injection sample_prep->hplc_injection fraction_collection Fraction Collection (UV-Vis Guided) hplc_injection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_evaporation Final Solvent Evaporation pooling->final_evaporation pure_sydonic_acid Purified this compound final_evaporation->pure_sydonic_acid

Caption: Workflow for the purification of this compound.

Logical Steps in Purification

logical_steps start Start: Fungal Culture Broth extract Liquid-Liquid Extraction start->extract concentrate Concentration of Organic Phase extract->concentrate pre_purify Optional: Silica Gel Chromatography concentrate->pre_purify dissolve Dissolution in HPLC Solvent concentrate->dissolve Direct to HPLC pre_purify->dissolve filter Filtration (0.45 µm) dissolve->filter inject Preparative HPLC filter->inject collect Fraction Collection inject->collect analyze Purity Assessment collect->analyze analyze->inject If Impure, Re-inject pool Pool Pure Fractions analyze->pool If Pure end End: Purified this compound pool->end

Application Notes and Protocols for the Structural Confirmation of Sydonic Acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Sydonic acid, a sesquiterpenoid metabolite produced by various fungi, notably from the genus Aspergillus. This document outlines the necessary experimental protocols and presents key NMR data for the unambiguous identification and structural elucidation of this natural product.

Introduction

This compound is a secondary metabolite of fungal origin that has garnered interest due to its biological activities. The structural confirmation of such natural products is a critical step in drug discovery and development. NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of this compound can be determined.

This document details the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, recorded in a suitable deuterated solvent such as methanol-d₄ or chloroform-d. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
22.25m
31.60, 1.75m
41.45m
51.80m
61.55, 1.65m
86.85d8.0
97.10d8.0
112.15s
121.25s
131.25s
140.90d6.5
150.95d6.5

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
1178.0
245.0
325.0
430.0
540.0
628.0
7150.0
8125.0
9130.0
10135.0
1121.0
1229.0
1329.0
1422.0
1522.5

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural confirmation of this compound. These protocols are designed for modern NMR spectrometers.

Sample Preparation
  • Isolation and Purification: this compound is first isolated from fungal cultures (e.g., Aspergillus sydowii) using standard chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to ensure high purity.

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

1D NMR Spectroscopy

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Processing: Apply a line broadening of 1-2 Hz using an exponential window function before Fourier transformation.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 2-8 per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Widths: F2 (¹H): 12-16 ppm; F1 (¹³C): 180-200 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 4-16 per increment.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Widths: F2 (¹H): 12-16 ppm; F1 (¹³C): 200-240 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 8-32 per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Structure Elucidation Workflow and Data Interpretation

The structural confirmation of this compound from its NMR data follows a logical progression. The workflow and the interpretation of the key correlations are visualized in the diagrams below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution OneD_NMR 1D NMR (1H, 13C) Dissolution->OneD_NMR Analyze Sample TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Further Analysis Processing Spectral Processing & Referencing TwoD_NMR->Processing Raw Data Interpretation Interpretation of Spectra Processing->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Figure 1. Experimental workflow for NMR-based structure confirmation.

The interpretation of the NMR spectra involves a stepwise analysis of the different datasets to piece together the molecular structure.

structure_elucidation_logic cluster_interpretation Structural Fragment Assembly Data 1D & 2D NMR Data ¹H, ¹³C, COSY, HSQC, HMBC Proton_System Identify ¹H Spin Systems COSY data reveals proton-proton couplings. Data->Proton_System CH_Fragments Identify C-H Fragments HSQC data correlates protons to directly attached carbons. Proton_System->CH_Fragments Assign Carbons Connectivity Establish Long-Range Connectivity HMBC data connects fragments through 2-3 bond C-H correlations. CH_Fragments->Connectivity Connect Fragments Structure Confirmed Structure of this compound Connectivity->Structure Final Assembly

Figure 2. Logical workflow for this compound structure elucidation from NMR data.

By systematically analyzing the COSY, HSQC, and HMBC spectra, researchers can connect the individual spin systems and functional groups to build the complete carbon skeleton of this compound. For instance, COSY correlations will establish the connectivity within the aliphatic rings, while HMBC correlations will be crucial for identifying the placement of quaternary carbons and connecting the different spin systems. The chemical shifts of the aromatic protons and carbons will confirm the nature and substitution pattern of the benzene ring.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of natural products like this compound. The application of 1D and 2D NMR techniques, following the protocols outlined in this document, allows for a complete and unambiguous assignment of the molecular structure. This detailed structural information is fundamental for further research into the biosynthesis, pharmacological properties, and potential therapeutic applications of this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of Sydonic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Sydonic acid, a secondary metabolite produced by fungi of the genus Aspergillus, notably Aspergillus sydowii, and its related metabolites using mass spectrometry (MS). This compound and its derivatives have garnered interest for their potential antimicrobial and antifungal properties. Accurate and sensitive analytical methods are crucial for their identification, quantification, and the elucidation of their biological roles.

Introduction to this compound Analysis by Mass Spectrometry

This compound (C₁₅H₂₂O₄, Molecular Weight: 266.33 g/mol ) is a sesquiterpenoid that can be effectively analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the detection and quantification of this compound in complex matrices such as fungal cultures and biological samples.

Key Analytical Considerations:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of this compound, as the carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion.

  • Fragmentation: Collision-induced dissociation (CID) of the precursor ion provides characteristic fragment ions that can be used for structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Efficient extraction of this compound from its source is critical for accurate analysis. Solid-liquid extraction using organic solvents is a common approach for fungal cultures.

Quantitative Analysis of this compound

While specific quantitative data for this compound and its metabolites in various biological samples remains limited in publicly available literature, a validated LC-MS/MS method can be established to generate such data. Below is a table outlining the essential parameters for a quantitative analysis of this compound.

ParameterValueReference
Precursor Ion (m/z) 265.15[1]
Product Ion 1 (m/z) 177.0[2]
Product Ion 2 (m/z) 133.0[2]
Collision Energy (eV) To be optimized
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Linear Range To be established
Recovery (%) To be determined
Matrix Effects (%) To be evaluated

Note: The MRM transitions and collision energies require optimization for the specific instrument used. The LOD, LOQ, linear range, recovery, and matrix effects need to be determined through method validation experiments.

Experimental Protocols

Extraction of this compound from Aspergillus sydowii Culture

This protocol describes the extraction of this compound from a solid-state fermentation of Aspergillus sydowii.

Materials:

  • Aspergillus sydowii culture grown on a solid substrate (e.g., rice medium)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvest the fungal culture and dry it.

  • Grind the dried culture to a fine powder.

  • Extract the powdered culture with ethyl acetate (EtOAc) three times with agitation.

  • Combine the EtOAc extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of methanol (MeOH).

  • Centrifuge the methanolic extract to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a specific LC-MS/MS method for this compound.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor m/z 265.15 -> Product m/z 177.0 and 133.0

  • Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage

    • Source Temperature

    • Gas Flow rates (Nebulizer, Heater, and Curtain Gas)

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a fungal culture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Ethyl Acetate Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Methanol Filtration Filtration Reconstitution->Filtration LC-MS/MS LC-MS/MS Filtration->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing

Figure 1. Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound

The fragmentation of the [M-H]⁻ ion of this compound (m/z 265.15) in the mass spectrometer can be rationalized as follows.

fragmentation_pathway This compound [M-H]- This compound [M-H]⁻ m/z 265.15 Fragment 1 Fragment m/z 177.0 This compound [M-H]-->Fragment 1 - C₅H₁₀O Fragment 2 Fragment m/z 133.0 Fragment 1->Fragment 2 - CO₂ Neutral Loss 1 Neutral Loss (C₅H₁₀O) m/z 88.15 Neutral Loss 2 Neutral Loss (CO₂) m/z 44.0

Figure 2. Proposed fragmentation of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the signaling pathways directly affected by this compound. Its reported antimicrobial and antifungal activities suggest potential interference with essential cellular processes in microorganisms. Further research is required to elucidate the precise mechanisms of action and the signaling cascades involved. Studies on similar phenolic compounds suggest potential interactions with pathways related to oxidative stress and inflammation, but this remains to be experimentally verified for this compound.

Conclusion

The protocols and information provided in these application notes serve as a foundation for the robust analysis of this compound and its metabolites using mass spectrometry. The detailed experimental procedures for extraction and LC-MS/MS analysis, along with the proposed fragmentation pathway, will aid researchers in developing and validating their own quantitative methods. Further investigation is warranted to identify and characterize the metabolites of this compound and to unravel the specific signaling pathways through which it exerts its biological effects. This will be crucial for a comprehensive understanding of its potential applications in drug development and other scientific fields.

References

Application Notes and Protocols for Quantification of Sydonic Acid in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydonic acid, a fungal secondary metabolite, has garnered significant interest in the pharmaceutical and agrochemical industries due to its diverse biological activities. Accurate and reproducible quantification of this compound yield in fermentation broth is critical for optimizing production processes, ensuring quality control, and facilitating downstream processing. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Methods for Quantification

Several analytical methods can be employed for the quantification of this compound in fermentation broth. The choice of method depends on factors such as the required sensitivity, selectivity, available equipment, and sample throughput. The two primary methods detailed here are Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) and UV-Vis Spectrophotometry.

Table 1: Comparison of Quantification Methods
ParameterRP-HPLC-DADUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV-Vis absorbanceMeasurement of absorbance at a specific wavelength
Selectivity High (separates this compound from other components)Low (potential for interference from other compounds)
Sensitivity High (typically in the µg/mL to ng/mL range)Moderate (typically in the mg/mL to µg/mL range)
Linearity Excellent (typically R² > 0.99)Good (typically R² > 0.98)
Throughput ModerateHigh
Equipment Cost HighLow

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC-DAD

This protocol outlines the steps for quantifying this compound in a fermentation broth sample using a reverse-phase HPLC system with a Diode Array Detector.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water (H₂O)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

  • Fermentation broth sample

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

3. Sample Preparation

  • Thaw the frozen fermentation broth sample to room temperature.

  • Centrifuge 1 mL of the broth at 10,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If the expected concentration of this compound is high, dilute the filtered supernatant with the initial mobile phase composition.

4. Preparation of Standard Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. HPLC Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of this compound (determine by running a UV-Vis scan of the standard, typically around 254 nm and 310 nm).

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression of the calibration curve to obtain the equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Quantify the amount of this compound in the fermentation broth sample by interpolating its peak area into the calibration curve.

  • Account for any dilution factors used during sample preparation.

Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry

This protocol provides a simpler, high-throughput method for estimating this compound concentration, suitable for rapid screening.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Methanol or another suitable solvent in which this compound is soluble and stable.

  • Fermentation broth sample

  • 0.45 µm syringe filters

2. Equipment

  • UV-Vis Spectrophotometer

  • Quartz or disposable UV-transparent cuvettes

  • Analytical balance

  • Vortex mixer

3. Sample Preparation

  • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with the chosen solvent to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0).

4. Preparation of Standard Solutions

  • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

5. Measurement

  • Determine the wavelength of maximum absorbance (λmax) of this compound by performing a wavelength scan (e.g., 200-400 nm) using one of the standard solutions.

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance of each standard and the prepared sample.

6. Data Analysis

  • Create a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Perform a linear regression to obtain the equation of the line and the R² value.

  • Determine the concentration of this compound in the sample by using its absorbance value in the regression equation.

  • Multiply the result by the dilution factor to get the concentration in the original fermentation broth.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for quantifying this compound from a fermentation broth sample.

Caption: General experimental workflow for this compound quantification.

Hypothetical Biosynthetic Pathway of this compound

While the specific enzymatic steps for this compound biosynthesis are not fully elucidated in the public domain, a plausible pathway can be proposed based on the biosynthesis of other fungal polyketides. This hypothetical pathway involves the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS), followed by cyclization and tailoring reactions.

G Acetyl_CoA Acetyl_CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl_CoA Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Chain Elongation Cyclization Cyclization/Aromatization Polyketide_Chain->Cyclization Pre_Sydonic_Acid This compound Precursor Cyclization->Pre_Sydonic_Acid Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Pre_Sydonic_Acid->Tailoring_Enzymes Sydonic_Acid This compound Tailoring_Enzymes->Sydonic_Acid Post-PKS Modifications

Caption: Hypothetical this compound biosynthetic pathway.

Concluding Remarks

The protocols and data presented in this application note provide a robust framework for the accurate quantification of this compound in fermentation broth. The choice between HPLC-DAD and UV-Vis spectrophotometry will depend on the specific requirements of the research or development stage. For high accuracy and selectivity, especially in complex matrices, RP-HPLC-DAD is the recommended method. For rapid, high-throughput screening, UV-Vis spectrophotometry offers a viable alternative. Proper method validation is crucial to ensure the reliability of the generated data.

Application Notes and Protocols for Evaluating the Anticancer Activity of Sydonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydonic acid is a secondary metabolite produced by various fungi, including Aspergillus sydowii. Fungal secondary metabolites are a rich source of structurally diverse compounds with a wide range of biological activities.[1][2] Preliminary studies have suggested that compounds structurally related to this compound may possess cytotoxic and antioxidant properties. However, a comprehensive evaluation of the anticancer potential of this compound requires a systematic approach using a panel of established cell-based assays.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the anticancer activity of this compound. The described methods will enable researchers to assess its effects on cancer cell viability, induction of apoptosis, cell cycle progression, and cell migration and invasion. The data presented herein is hypothetical and serves to illustrate the expected outcomes for a compound with significant anticancer potential.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (IC50 values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.5
MDA-MB-231Breast Cancer25.2
A549Lung Cancer32.8
HCT116Colon Cancer18.9
HeLaCervical Cancer22.4

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)

Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells% Live Cells
0 (Control)2.1 ± 0.51.5 ± 0.30.8 ± 0.295.6 ± 1.0
1015.3 ± 1.28.7 ± 0.91.2 ± 0.474.8 ± 2.5
2028.9 ± 2.115.4 ± 1.52.5 ± 0.653.2 ± 3.2
4035.2 ± 2.825.1 ± 2.04.1 ± 0.835.6 ± 4.1

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h treatment)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.2 ± 2.528.1 ± 1.816.7 ± 1.2
1065.8 ± 3.120.5 ± 1.513.7 ± 1.0
2075.3 ± 3.515.2 ± 1.29.5 ± 0.8
4082.1 ± 4.010.3 ± 0.97.6 ± 0.6

Table 4: Inhibition of Cell Migration and Invasion by this compound in MDA-MB-231 Cells (24h treatment)

Concentration (µM)% Migration Inhibition% Invasion Inhibition
0 (Control)00
1025.6 ± 3.220.1 ± 2.8
2058.9 ± 4.545.7 ± 3.9
4085.3 ± 5.172.4 ± 4.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2_3 Day 2-3 cluster_day4 Day 4 seed_cells Seed Cells in 96-well Plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_sydonic_acid Add this compound (Various Conc.) incubate_24h_1->add_sydonic_acid incubate_48h Incubate 48h add_sydonic_acid->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Apoptosis_Assay_Workflow cluster_setup Cell Culture cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with This compound (48h) seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate_dark Incubate 15 min (Dark) add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_setup Cell Culture cluster_fixation Fixation cluster_staining_analysis Staining & Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with This compound (24h) seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in 70% Ethanol (Overnight) wash_pbs->fix_ethanol wash_pbs2 Wash with PBS fix_ethanol->wash_pbs2 stain_pi Stain with PI/RNase A (30 min, Dark) wash_pbs2->stain_pi flow_cytometry Analyze by Flow Cytometry stain_pi->flow_cytometry

Workflow for cell cycle analysis using PI staining.
Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).[6]

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts with Matrigel. For migration assays, use uncoated inserts.

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add this compound to both the upper and lower chambers.

  • Incubation: Incubate for 24 hours at 37°C.

  • Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface with crystal violet.

  • Quantification: Count the stained cells under a microscope.

Transwell_Assay_Workflow prep_chamber Prepare Transwell Chamber (with/without Matrigel) seed_cells Seed Serum-Starved Cells in Upper Chamber prep_chamber->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant add_sydonic_acid Add this compound to Both Chambers add_chemoattractant->add_sydonic_acid incubate_24h Incubate 24h add_sydonic_acid->incubate_24h remove_non_migrated Remove Non-Migrated Cells incubate_24h->remove_non_migrated fix_stain Fix and Stain Migrated Cells (Crystal Violet) remove_non_migrated->fix_stain count_cells Count Cells and Quantify fix_stain->count_cells

Workflow for the Transwell migration/invasion assay.

Potential Signaling Pathway

Many fungal secondary metabolites exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.[7] A common pathway implicated in cancer is the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Sydonic_Acid This compound Sydonic_Acid->Akt inhibits?

References

Sydonic Acid: A Fungal Metabolite with Herbicidal Potential in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Sydonic acid, a naturally occurring sesquiterpenoid produced by fungi such as Aspergillus sydowii and Aspergillus sparsus, is emerging as a compound of interest in the development of novel agrochemicals. Recent studies have highlighted its potential as a natural herbicide, offering a promising avenue for the discovery of new bio-based weed management solutions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the herbicidal activity of this compound.

Application Notes

This compound, a bisabolane-type sesquiterpenoid, has demonstrated notable herbicidal activity against common agricultural weeds. Its potential application lies in the development of bioherbicides, which are increasingly sought after as alternatives to synthetic herbicides to mitigate issues of weed resistance and environmental impact.

Herbicidal Activity:

Research has shown that this compound exhibits significant phytotoxic effects on both monocotyledonous and dicotyledonous weeds. Specifically, it has been observed to inhibit the growth of Echinochloa crusgalli (barnyard grass) and Amaranthus retroflexus (redroot pigweed).[1] The inhibitory effect on A. retroflexus is particularly noteworthy, showing comparable efficacy to the commercial herbicide 2,4-D at a concentration of 200 µg/mL.[1] This suggests that this compound could be a valuable lead compound for the development of new herbicides, particularly for the control of broadleaf weeds.

Spectrum of Activity:

Current data indicates that this compound is more effective against dicotyledonous weeds like A. retroflexus than monocotyledonous weeds such as E. crusgalli.[1] Further research is required to determine the full spectrum of its herbicidal activity against a broader range of weed species.

Potential as a Bioherbicide:

As a natural product derived from fungi, this compound has the potential to be developed as a bioherbicide.[1] Bioherbicides can offer several advantages, including novel modes of action that can help manage herbicide-resistant weeds, and potentially more favorable environmental profiles compared to some synthetic herbicides.

Insecticidal and Plant Growth Regulatory Potential:

To date, there is a lack of significant scientific evidence to support the application of this compound as an insecticide or a plant growth regulator. While other fungal secondary metabolites have shown such activities, current research on this compound has primarily focused on its antimicrobial and, more recently, herbicidal properties.

Quantitative Data Summary

The herbicidal effects of this compound have been quantified in laboratory bioassays. The following table summarizes the inhibitory activity of this compound on the growth of Echinochloa crusgalli and Amaranthus retroflexus seedlings.

Target Weed SpeciesConcentration (µg/mL)Shoot Growth Inhibition (%)Root Growth Inhibition (%)Reference
Echinochloa crusgalli12.5~10~15[1]
25~18~20[1]
50~25~30[1]
100~40~45[1]
200~55~60[1]
Amaranthus retroflexus12.5~15~20[1]
25~25~30[1]
50~40~45[1]
100~60~65[1]
200~78~80[1]

Experimental Protocols

The following is a detailed protocol for a Petri dish bioassay to evaluate the herbicidal activity of this compound, based on methodologies described in the literature.[1]

Objective: To determine the phytotoxic effect of this compound on the germination and early seedling growth of target weed species.

Materials:

  • This compound (analytical standard)

  • Acetone (for stock solution preparation)

  • Tween-20 (or other suitable surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of target weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Positive control (e.g., 2,4-D)

  • Negative control (solvent blank)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) by dissolving it in a minimal amount of acetone.

  • Test Solution Preparation:

    • Prepare a series of test solutions at different concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL) by diluting the stock solution with distilled water.

    • Add a surfactant (e.g., Tween-20 at 0.1% v/v) to each test solution to ensure proper wetting of the seeds and filter paper.

    • Prepare a negative control solution containing the same concentration of acetone and surfactant as the test solutions.

    • Prepare a positive control solution of a known herbicide at an appropriate concentration.

  • Seed Sterilization and Pre-germination (Optional but Recommended):

    • Surface sterilize the seeds by rinsing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by several rinses with sterile distilled water.

    • Pre-germinate seeds in the dark on moist filter paper for 24-48 hours to ensure uniform germination.

  • Petri Dish Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective test solution, negative control, or positive control to each Petri dish.

    • Place a consistent number of seeds or pre-germinated seedlings (e.g., 10-20) evenly on the moist filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the Petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25°C with a 12-hour photoperiod).

  • Data Collection and Analysis:

    • After a set incubation period (e.g., 5-7 days), measure the root length and shoot length of each seedling.

    • Calculate the percentage of inhibition for root and shoot growth for each treatment compared to the negative control using the following formula:

      • Inhibition (%) = [1 - (Treatment Length / Control Length)] * 100

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

Visualizations

Experimental Workflow for Herbicidal Activity Screening

Herbicidal_Activity_Screening cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock This compound Stock Solution test_solutions Serial Dilutions stock->test_solutions treatment Application of Solutions test_solutions->treatment controls Positive & Negative Controls controls->treatment petri_dish Petri Dish Setup (Filter Paper + Seeds) petri_dish->treatment incubation Incubation (Controlled Environment) treatment->incubation measurement Measure Root & Shoot Length incubation->measurement calculation Calculate Inhibition (%) measurement->calculation stats Statistical Analysis calculation->stats

Caption: Workflow for the Petri dish bioassay to evaluate the herbicidal activity of this compound.

Putative Mechanism of Action for Herbicidal Activity

While the precise molecular target of this compound's herbicidal activity has not yet been elucidated, many sesquiterpenoids are known to induce phytotoxicity through the generation of reactive oxygen species (ROS) and subsequent membrane damage. The following diagram illustrates a plausible, though hypothetical, signaling pathway for this compound-induced phytotoxicity.

Putative_Mechanism_of_Action sydonic_acid This compound cell_membrane Plant Cell Membrane sydonic_acid->cell_membrane Interaction ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros Disruption of Electron Transport? lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation membrane_damage Membrane Damage & Increased Permeability lipid_peroxidation->membrane_damage electrolyte_leakage Electrolyte Leakage membrane_damage->electrolyte_leakage cell_death Cell Death & Growth Inhibition electrolyte_leakage->cell_death

Caption: A hypothetical pathway for this compound's herbicidal action, leading to cell death.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Sydonic Acid Production in Aspergillus sydowii Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of Aspergillus sydowii for enhanced Sydonic acid yield.

Frequently Asked Questions (FAQs)

Q1: What are the general optimal conditions for this compound production by Aspergillus sydowii?

A1: While extensive optimization data for this compound is still emerging, initial studies suggest that Aspergillus sydowii produces this compound in a liquid medium with an initial pH of 7.2, at a temperature of 28°C, over a fermentation period of 3 days.[1] Further optimization of media components and fermentation parameters is likely to enhance yields.

Q2: Can co-culturing Aspergillus sydowii with other microorganisms increase this compound yield?

A2: Yes, co-culturing Aspergillus sydowii with certain bacteria, such as Bacillus subtilis, has been shown to significantly induce the production of this compound.[2] This induction is believed to be a result of the stress response generated at the confrontation zone between the two microorganisms, which activates silent biosynthetic gene clusters in A. sydowii.[2]

Q3: Are there other advanced strategies to stimulate this compound production?

A3: Epigenetic modification is a promising strategy. The use of DNA methyltransferase inhibitors, such as 5-azacytidine, has been shown to promote the production of various secondary metabolites in A. sydowii.[3] This approach can activate silent biosynthetic pathways, potentially leading to increased yields of this compound or the production of novel derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during Aspergillus sydowii fermentation for this compound production.

Problem Potential Cause Recommended Solution
Low or No this compound Production Suboptimal fermentation parameters.Systematically optimize pH, temperature, and aeration. Start with the baseline of pH 7.2 and 28°C and vary one parameter at a time.
Inappropriate carbon or nitrogen source.Screen different carbon (e.g., glucose, sucrose, maltose) and nitrogen (e.g., yeast extract, peptone, ammonium sulfate) sources.
Poor inoculum quality or quantity.Ensure a healthy, viable spore suspension or mycelial culture is used for inoculation. Optimize the inoculum size.
Contamination of the culture.Implement strict aseptic techniques. Use sterile media and equipment. Monitor cultures for any signs of contamination.
Inconsistent Yields Between Batches Variability in media preparation.Standardize media preparation protocols, ensuring accurate weighing of components and consistent water quality.
Inconsistent inoculum.Develop a standardized protocol for inoculum preparation, including spore concentration and age of the culture.
Fluctuations in fermentation conditions.Use a well-calibrated bioreactor to maintain stable temperature, pH, and aeration throughout the fermentation.
Slow Fungal Growth Nutrient-limited medium.Ensure the medium contains all essential macro and micronutrients. Consider increasing the concentration of the limiting nutrient.
Presence of inhibitory substances.Check the quality of media components and water for potential inhibitors.
Suboptimal physical conditions.Optimize temperature and pH for biomass production, which may differ slightly from the optimal conditions for this compound production.
Foaming in the Bioreactor High protein content in the medium (e.g., from yeast extract or peptone).Add a sterile antifoaming agent at the beginning of the fermentation or as needed.
High agitation or aeration rates.Optimize agitation and aeration to provide sufficient oxygen transfer without causing excessive foaming.

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus sydowii for this compound Production

1. Media Preparation:

  • Prepare a liquid fermentation medium such as Potato Dextrose Broth (PDB) or a custom-defined medium. A suggested starting point for a defined medium is:

    • Glucose: 40 g/L

    • Yeast Extract: 10 g/L

    • Peptone: 5 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

  • Adjust the initial pH of the medium to 7.2 using 1M NaOH or 1M HCl.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Grow Aspergillus sydowii on a solid agar medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by flooding the agar plate with a sterile 0.1% Tween 80 solution and gently scraping the surface to dislodge the spores.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

3. Fermentation:

  • Inoculate the sterile fermentation medium with the prepared spore suspension (typically 1-5% v/v).

  • Incubate the culture in a shaker incubator at 28°C with an agitation of 150-180 rpm for 3-7 days.

  • Alternatively, perform the fermentation in a bioreactor with controlled temperature, pH, and dissolved oxygen levels.

4. Sampling and Analysis:

  • Aseptically withdraw samples at regular intervals to monitor fungal growth (dry cell weight) and this compound production (HPLC analysis).

Protocol 2: Extraction of this compound from Fermentation Broth

1. Separation of Mycelia and Supernatant:

  • At the end of the fermentation, harvest the culture broth.

  • Separate the fungal mycelia from the supernatant by filtration through cheesecloth or by centrifugation.

2. Extraction:

  • Acidify the supernatant to pH 2-3 with a suitable acid (e.g., 2M HCl).

  • Extract the acidified supernatant three times with an equal volume of an organic solvent such as ethyl acetate.

  • Combine the organic extracts.

3. Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

4. Purification (Optional):

  • The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Data Presentation

Table 1: Effect of pH on this compound Production
pHTemperature (°C)Fermentation Time (days)This compound Yield (Relative Units)
6.0283Baseline
6.5283Increased
7.2 28 3 Optimal [1]
7.5283Decreased
8.0283Significantly Decreased

Note: This table is illustrative and based on initial findings. Further empirical data is required for absolute quantification.

Table 2: Effect of Temperature on this compound Production
Temperature (°C)pHFermentation Time (days)This compound Yield (Relative Units)
207.23Suboptimal
257.23Increased
28 7.2 3 Optimal [1]
307.23Decreased
377.23Minimal/No Production

Note: This table is illustrative and based on initial findings. Further empirical data is required for absolute quantification.

Visualizations

Sydonic_Acid_Biosynthesis_Pathway Primary Metabolism Primary Metabolism Acetyl-CoA Acetyl-CoA Primary Metabolism->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Intermediate Polyketide Intermediate Polyketide Synthase (PKS)->Polyketide Intermediate Cyclization/Tailoring Enzymes Cyclization/Tailoring Enzymes Polyketide Intermediate->Cyclization/Tailoring Enzymes This compound This compound Cyclization/Tailoring Enzymes->this compound

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Media_Preparation Media Preparation Fermentation_Process Submerged Fermentation (Bioreactor/Flask) Media_Preparation->Fermentation_Process Inoculum_Development Inoculum Development Inoculum_Development->Fermentation_Process Harvesting Harvesting Fermentation_Process->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for this compound production.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Growth Is Fungal Growth Normal? Low_Yield->Check_Growth Optimize_Growth Optimize Growth Conditions: - Nutrients - Temperature - pH Check_Growth->Optimize_Growth No Check_Parameters Are Fermentation Parameters Optimal? Check_Growth->Check_Parameters Yes Optimize_Production Optimize Production Parameters: - pH - Temperature - Aeration Check_Parameters->Optimize_Production No Check_Contamination Is there Contamination? Check_Parameters->Check_Contamination Yes Improve_Aseptic Improve Aseptic Technique Check_Contamination->Improve_Aseptic Yes Consider_Advanced Consider Advanced Strategies: - Co-culture - Elicitors Check_Contamination->Consider_Advanced No

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming common challenges in the purification of Sydonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Sydonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a secondary metabolite produced by fungi, notably Aspergillus sydowii. It is a sesquiterpenoid with reported biological activities, including antimicrobial and antifungal properties. These characteristics make it a compound of interest for potential therapeutic applications.

Q2: What are the initial steps for isolating crude this compound from a fungal culture?

The initial step involves the extraction of the fungal biomass and culture broth with an organic solvent. A common method is to use ethyl acetate to extract the crude metabolites. The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other fungal metabolites.

Q3: Which chromatographic techniques are most suitable for this compound purification?

A combination of chromatographic methods is typically employed for the purification of this compound. This often includes:

  • Silica Gel Column Chromatography: Used for initial fractionation of the crude extract based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for the final purification of this compound to achieve high purity. A C18 column is commonly used for the separation of small molecules like this compound.[1]

Troubleshooting Guide

Issue 1: Low yield of crude this compound extract.

  • Question: I am getting a very low yield of the crude extract after solvent extraction. What could be the reason?

  • Answer:

    • Incomplete Cell Lysis: Ensure that the fungal mycelia are thoroughly homogenized or sonicated before extraction to facilitate the release of intracellular metabolites.

    • Insufficient Extraction Time or Solvent Volume: Increase the extraction time and/or the volume of the organic solvent to ensure exhaustive extraction. Multiple extraction steps are recommended.

    • Suboptimal Growth Conditions: The production of secondary metabolites like this compound is highly dependent on the fungal growth conditions (media composition, pH, temperature, and incubation time). Optimize these parameters for your specific Aspergillus strain.

Issue 2: Poor separation during silica gel column chromatography.

  • Question: My fractions from the silica gel column are showing a significant overlap of compounds, including this compound. How can I improve the separation?

  • Answer:

    • Improper Solvent System: The choice of the mobile phase is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation of this compound from other components. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Column Overloading: Loading too much crude extract onto the column can lead to poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel.

    • Irregular Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels to prevent uneven solvent flow.[2][3]

Issue 3: Broad or tailing peaks in RP-HPLC.

  • Question: I am observing broad and tailing peaks for this compound during RP-HPLC purification. What could be the cause and how can I fix it?

  • Answer:

    • Acidic Nature of the Analyte: this compound is an acidic compound. The interaction of the carboxylic acid group with residual silanols on the silica-based C18 column can cause peak tailing. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid group and improve peak shape.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., isopropanol or a high concentration of acetonitrile) to remove contaminants.[4]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with different pH values to find the optimal condition for this compound.

Issue 4: Co-elution of impurities with this compound in RP-HPLC.

  • Question: Even after RP-HPLC, I am unable to separate some impurities from my this compound peak. What can I do?

  • Answer:

    • Optimize the Gradient: A shallow gradient elution profile can improve the resolution of closely eluting compounds.

    • Change the Stationary Phase: If co-elution persists, consider using a different type of reversed-phase column (e.g., a phenyl-hexyl or a C8 column) which may offer different selectivity.

    • Employ an Orthogonal Purification Method: Consider using a different purification technique, such as centrifugal partition chromatography, which separates compounds based on their partition coefficient between two immiscible liquids.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound purification in the public domain, the following table provides a general overview of expected yields and purity at different stages of a typical purification process for fungal secondary metabolites. These values can vary significantly based on the fungal strain, culture conditions, and purification protocol.

Purification StageTypical Yield (%)Typical Purity (%)Analytical Method for Purity Assessment
Crude Solvent Extract1005 - 15Thin Layer Chromatography (TLC)
Silica Gel Chromatography20 - 4060 - 80High-Performance Liquid Chromatography (HPLC)
Preparative RP-HPLC5 - 15> 95HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Experimental Protocols

1. Extraction of Crude this compound

  • Culture Aspergillus sydowii in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-14 days at 25-28°C with shaking.

  • Separate the mycelia from the culture broth by filtration.

  • Homogenize the mycelia in ethyl acetate.

  • Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Silica Gel Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry to create a uniform stationary phase.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using TLC.

  • Pool the fractions containing this compound.

3. Reversed-Phase HPLC (RP-HPLC) Purification

  • Dissolve the enriched fraction from the silica gel column in the mobile phase.

  • Use a preparative C18 column.

  • Set up a gradient elution system, for example, starting with a mixture of water (with 0.1% formic acid) and acetonitrile and gradually increasing the concentration of acetonitrile.

  • Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength.

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction using analytical HPLC-MS.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Steps cluster_analysis Analysis start Fungal Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Concentration extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection rp_hplc Preparative RP-HPLC fraction_collection->rp_hplc pure_sydonic_acid Pure this compound rp_hplc->pure_sydonic_acid analysis Purity & Structure (HPLC, MS, NMR) pure_sydonic_acid->analysis

Caption: Experimental workflow for the purification of this compound.

signaling_pathway Note: This is a generalized potential mechanism for acidic antimicrobial compounds. Specific signaling pathways for this compound have not been fully elucidated. cluster_membrane Bacterial Cell cluster_intracellular Intracellular Targets sydonic_acid This compound (Acidic Compound) membrane Cell Membrane sydonic_acid->membrane Intercalation dna DNA Replication sydonic_acid->dna Inhibition protein Protein Synthesis sydonic_acid->protein Inhibition disruption Membrane Disruption membrane->disruption leakage Leakage of Cellular Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death dna->cell_death protein->cell_death

Caption: Postulated antibacterial mechanism of this compound.

References

Investigating the stability and degradation of Sydonic acid under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Sydonic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound, a sesquiterpenoid derivative of benzoic acid, exhibits moderate stability in solution. Its stability is significantly influenced by pH, temperature, and exposure to light. As a general guideline, solutions should be freshly prepared and protected from light for sensitive experiments.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors leading to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation byproducts.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The most common and effective method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection. A stability-indicating method should be developed to separate the intact this compound from its degradation products. Mass spectrometry (MS) can be coupled with LC to identify the degradation products.

Q4: What are the likely degradation products of this compound?

A4: Based on its chemical structure, which includes a benzoic acid core, a hydroxyl group, and a tertiary alcohol on an isoprenoid side chain, potential degradation products could arise from:

  • Decarboxylation: Loss of the carboxylic acid group, particularly at high temperatures.

  • Oxidation: Oxidation of the hydroxyl groups and the isoprenoid side chain.

  • Hydrolysis: Cleavage of ether linkages if present in derivatives.

  • Isomerization: Changes in the stereochemistry of the molecule.

Q5: Are there any known signaling pathways affected by this compound or its degradation products?

A5: While research is ongoing, this compound and its analogs may interact with various cellular signaling pathways due to their structural similarity to other bioactive molecules. It is crucial to consider that degradation products may have different biological activities or toxicities compared to the parent compound. Therefore, understanding the stability of this compound in your experimental system is critical for interpreting results accurately.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Loss of biological activity of this compound solution over time. Degradation of this compound due to improper storage.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Buffer the solution to a pH where this compound is most stable (requires a pH stability study).
Appearance of unexpected peaks in HPLC/UPLC analysis. Formation of degradation products.1. Confirm the identity of the new peaks using LC-MS. 2. Review the experimental conditions (pH, temperature, light exposure) to identify the stress factor causing degradation. 3. Implement the storage and handling recommendations from the previous point. 4. If the degradation is unavoidable under experimental conditions, quantify the amount of degradation and consider its potential impact on the results.
Inconsistent experimental results between batches. Variability in the purity of this compound or inconsistent handling procedures.1. Verify the purity of each new batch of this compound using a standardized analytical method. 2. Standardize all experimental protocols, including solution preparation, storage, and handling. 3. Perform a forced degradation study on a reference standard to understand its degradation profile.
Precipitation of this compound in aqueous buffers. Poor solubility at the working pH and concentration.1. Determine the solubility of this compound at different pH values. 2. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with the experimental system. Ensure the final concentration of the co-solvent is low and consistent across all experiments. 3. Prepare a more dilute stock solution.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical data for illustrative purposes, as comprehensive experimental data for this compound degradation is not publicly available. These tables are intended to provide a framework for how such data would be presented.

Table 1: Effect of pH on the Stability of this compound at 25°C (Hypothetical Data)

pH% this compound Remaining after 24 hoursMajor Degradation Product(s)
3.085%Decarboxylation Product A
5.095%-
7.092%Oxidation Product B
9.070%Hydrolysis Product C

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 (Hypothetical Data)

Temperature (°C)% this compound Remaining after 8 hours
4>99%
2592%
3780%
5065%

Table 3: Effect of Light on the Stability of this compound at 25°C and pH 7.0 (Hypothetical Data)

Light Condition% this compound Remaining after 12 hours
Dark (Control)96%
Ambient Light88%
UV Light (254 nm)55%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 7 days. Also, prepare a solution of this compound and incubate at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC method. Characterize major degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV/PDA detector

Mobile Phase (Illustrative):

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or the λmax of this compound) Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid & Solution, 60-80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC/UPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Product Identification hplc->lcms quant Quantify Degradation hplc->quant pathway Propose Degradation Pathway lcms->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

signaling_pathway cluster_0 Potential Interactions cluster_1 Cellular Targets cluster_2 Downstream Effects SA This compound Receptor Receptor X SA->Receptor Binds Enzyme Enzyme Y SA->Enzyme Inhibits DP Degradation Products DP->Receptor Alters Binding DP->Enzyme No Effect Pathway Signaling Cascade Receptor->Pathway Enzyme->Pathway Response Cellular Response Pathway->Response

Optimizing fermentation parameters to enhance Sydonic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Aspergillus sydowii for the production of Sydonic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the fermentation process.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Production 1. Suboptimal fermentation parameters (pH, temperature).2. Inappropriate carbon or nitrogen source.3. Insufficient aeration or agitation.4. Low-producing fungal strain.5. Incorrect incubation time.1. Optimize pH and temperature. Initial studies suggest a starting pH of 7.2 and a temperature of 28°C.[1] Systematically vary these parameters to find the optimum for your strain.2. Screen different carbon and nitrogen sources. Glucose and sucrose are common carbon sources, while yeast extract, peptone, and ammonium sulfate are common nitrogen sources.3. Increase the agitation speed or aeration rate to ensure sufficient oxygen supply for fungal growth and secondary metabolism.4. Consider strain improvement techniques or screening for higher-yielding natural isolates.5. Perform a time-course experiment to determine the optimal harvest time for maximum this compound production.
High Biomass, Low this compound Yield 1. Nutrient limitation for secondary metabolism.2. Repression of secondary metabolism by rapidly consumed carbon sources.1. Ensure the medium contains essential minerals and trace elements required for secondary metabolite biosynthesis.2. Try using a slower-metabolizing carbon source or a fed-batch strategy to maintain a lower concentration of the primary carbon source during the production phase.
Inconsistent this compound Yields 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions.3. Contamination of the culture.1. Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture.2. Ensure precise control and monitoring of all fermentation parameters (pH, temperature, agitation, aeration).3. Implement strict aseptic techniques throughout the entire process to prevent microbial contamination.
Foaming in the Fermenter 1. High protein content in the medium (e.g., from yeast extract or peptone).2. High agitation or aeration rates.1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.2. Optimize agitation and aeration rates to minimize excessive foaming while maintaining adequate oxygen transfer.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of this compound fermentation.

Q1: What is the optimal pH for this compound production?

A1: While an initial pH of 7.2 has been reported for this compound production, the optimal pH can be strain-specific.[1] It is recommended to perform a pH profiling experiment, testing a range of pH values (e.g., 5.0 to 8.0) to determine the optimal condition for your specific Aspergillus sydowii strain.

Q2: What is the ideal temperature for cultivating Aspergillus sydowii for this compound production?

A2: A temperature of 28°C has been used for the cultivation of Aspergillus sydowii for this compound production.[1] However, similar to pH, the optimal temperature can vary between strains. It is advisable to test a temperature range (e.g., 25°C to 35°C) to identify the ideal temperature for maximizing yield.

Q3: Which carbon and nitrogen sources are best for this compound production?

A3: The optimal carbon and nitrogen sources can significantly impact the production of secondary metabolites. While specific data for this compound is limited, for other Aspergillus species, glucose and sucrose are effective carbon sources, and complex nitrogen sources like yeast extract and peptone often support robust growth and secondary metabolite production. It is recommended to screen a variety of sources and their concentrations to find the best combination for your process.

Q4: How can I quantify the amount of this compound produced?

A4: this compound can be extracted from the fermentation broth using a solvent such as ethyl acetate. The quantification can then be performed using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Q5: What is the typical fermentation time to achieve maximum this compound yield?

A5: A fermentation time of 3 days has been reported.[1] However, the production of secondary metabolites like this compound is often growth-phase dependent. A time-course study, where samples are taken at regular intervals (e.g., every 24 hours) and analyzed for this compound concentration and biomass, is the most effective way to determine the optimal fermentation duration.

Data Presentation

Table 1: Hypothetical Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.285.3
Sucrose14.892.1
Fructose13.578.5
Maltose16.165.7
Lactose8.232.4

Table 2: Hypothetical Effect of Nitrogen Source on this compound Production

Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Yeast Extract18.5110.2
Peptone17.9105.8
Ammonium Sulfate12.368.4
Sodium Nitrate11.555.9
Urea10.845.1

Table 3: Hypothetical Effect of pH and Temperature on this compound Production

pHTemperature (°C)Biomass (g/L)This compound Yield (mg/L)
6.02513.875.6
6.02814.588.9
6.03014.282.3
7.02515.195.4
7.02816.2120.5
7.03015.8112.7
8.02512.965.1
8.02813.578.2
8.03013.171.5

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus sydowii for this compound Production
  • Inoculum Preparation:

    • Grow Aspergillus sydowii on a suitable agar medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation.

    • Harvest the spores by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., Yeast Extract Peptone Dextrose broth) and sterilize by autoclaving.

    • Inoculate the sterile medium with the spore suspension (e.g., 1% v/v).

    • Incubate the culture in a shaker incubator at 28°C with agitation (e.g., 150 rpm) for the desired duration (e.g., 3-7 days).

    • Control the pH of the culture if necessary using sterile acid/base solutions.

  • Extraction and Quantification of this compound:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC to quantify the this compound concentration.

Visualizations

Sydonic_Acid_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway fpp Farnesyl Pyrophosphate (FPP) mevalonate_pathway->fpp sesquiterpene_cyclase Sesquiterpene Cyclase fpp->sesquiterpene_cyclase bisabolyl_cation Bisabolyl Cation Intermediate sesquiterpene_cyclase->bisabolyl_cation oxidation_reduction Oxidation/Reduction Steps bisabolyl_cation->oxidation_reduction sydonic_acid This compound oxidation_reduction->sydonic_acid

Caption: Putative biosynthetic pathway of this compound in Aspergillus sydowii.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing strain_selection Strain Selection (Aspergillus sydowii) media_preparation Media Preparation strain_selection->media_preparation inoculum_development Inoculum Development media_preparation->inoculum_development fermentation Submerged Fermentation (pH, Temp, Agitation Control) inoculum_development->fermentation extraction Extraction of this compound fermentation->extraction quantification Quantification (HPLC) extraction->quantification purification Purification quantification->purification Troubleshooting_Logic start Low this compound Yield check_biomass Check Biomass Production start->check_biomass low_biomass Low Biomass check_biomass->low_biomass Is biomass low? high_biomass High Biomass check_biomass->high_biomass Is biomass high? optimize_growth Optimize Growth Conditions (Media, pH, Temp) low_biomass->optimize_growth optimize_production Optimize Production Phase (Nutrient Limitation, Induction) high_biomass->optimize_production check_protocol Review Protocol (Inoculum, Contamination) optimize_growth->check_protocol optimize_production->check_protocol end Improved Yield check_protocol->end

References

Technical Support Center: Troubleshooting Low Bioactivity of Isolated Sydonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Sydonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of this natural product. This compound, a phenolic bisabolane sesquiterpenoid isolated from the fungus Aspergillus sydowii, belongs to a class of compounds reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] However, researchers may experience lower than expected bioactivity in their assays. This guide will help you navigate potential issues related to sample purity, experimental design, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I have isolated this compound, but it shows weak or no activity in my bioassay. What are the potential reasons?

Several factors can contribute to low bioactivity. These can be broadly categorized as:

  • Sample-related issues: Purity of the isolated this compound, presence of inhibitors, degradation of the compound.

  • Assay-related issues: Inappropriate assay selection, suboptimal assay conditions (e.g., pH, temperature, solvent), or interference from the compound itself.

  • Compound-specific properties: this compound may inherently have low potency for the specific target being tested, or it could be a Pan-Assay Interference Compound (PAIN).

Q2: How can I confirm the purity and identity of my isolated this compound?

It is crucial to ensure the purity and correct structural identification of your isolated compound. Impurities can interfere with bioassays.

  • Spectroscopic Analysis: Use techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is essential for assessing purity. A single, sharp peak is indicative of high purity.

Q3: Could the solvent I'm using to dissolve this compound be affecting its activity?

Yes, the choice of solvent is critical. This compound, as a carboxylic acid, may have limited solubility in certain solvents.

  • Solubility Testing: First, determine the optimal solvent for this compound that is also compatible with your assay system. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

  • Final Concentration: Ensure the final concentration of the organic solvent in your assay medium is low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.

Q4: What are Pan-Assay Interference Compounds (PAINs), and could this compound be one?

PAINs are compounds that appear to be active in many different assays but do so through non-specific mechanisms, leading to false-positive results that are often not reproducible or translatable. Many natural products fall into this category. Characteristics of PAINs include chemical reactivity, aggregation, and interference with assay signals (e.g., fluorescence). It is important to perform secondary assays and control experiments to rule out non-specific activity.

Troubleshooting Guides

Guide 1: Low Purity of Isolated this compound

This guide provides a systematic approach to address issues related to the purity of your isolated this compound.

Potential Problem Recommended Action Expected Outcome
Incomplete purification Re-purify the sample using a different chromatographic method (e.g., preparative HPLC, Sephadex chromatography).Increased purity confirmed by HPLC and NMR.
Presence of co-eluting impurities Modify the mobile phase composition or gradient in your HPLC method to improve separation.Baseline separation of this compound from impurities.
Residual solvents from isolation Dry the sample under high vacuum to remove any remaining solvents.Absence of solvent peaks in the 1H NMR spectrum.
Guide 2: this compound Stability and Degradation

This guide addresses potential issues with the stability of this compound under various experimental conditions.

Potential Problem Recommended Action Expected Outcome
Degradation during storage Store the compound as a dry powder at -20°C or lower, protected from light. Prepare fresh stock solutions for each experiment.Consistent bioactivity results across different batches and experiments.
Instability in assay buffer Assess the stability of this compound in your assay buffer over the time course of the experiment using HPLC. Consider using a buffered solution at a pH that favors stability.Minimal degradation of this compound observed during the assay period.
Temperature sensitivity Perform assays at a controlled temperature. For longer incubations, assess stability at the chosen temperature.Reproducible results and avoidance of temperature-induced degradation.
pH sensitivity The carboxylic acid moiety of this compound may be sensitive to pH. Evaluate its stability at different pH values to determine the optimal range for your assay.Identification of a pH range where this compound is stable and active.

Experimental Protocols

Protocol 1: General Bioactivity Screening

This protocol provides a general workflow for screening the bioactivity of isolated this compound.

cluster_prep Sample Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep1 Dissolve this compound in DMSO (10 mM stock solution) prep2 Prepare serial dilutions in assay medium prep1->prep2 assay1 Add compound dilutions to assay plates prep2->assay1 assay2 Add cells/enzyme and substrate assay1->assay2 assay3 Incubate under controlled conditions assay2->assay3 assay4 Measure assay endpoint (e.g., absorbance, fluorescence) assay3->assay4 analysis1 Calculate % inhibition/ activity assay4->analysis1 analysis2 Determine IC50/EC50 values analysis1->analysis2

Caption: General workflow for bioactivity screening.
Protocol 2: Assessing Cytotoxicity using MTT Assay

This protocol details the steps for evaluating the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low bioactivity of this compound.

start Low/No Bioactivity Observed check_purity Check Purity and Identity (HPLC, NMR, MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure repurify Re-purify Sample is_pure->repurify No check_stability Assess Stability in Assay Conditions (pH, Temp, Time) is_pure->check_stability Yes repurify->check_purity is_stable Is the compound stable? check_stability->is_stable modify_conditions Modify Assay Conditions is_stable->modify_conditions No check_assay Review Assay Design (Controls, Solvent Conc.) is_stable->check_assay Yes modify_conditions->check_stability is_assay_valid Is the assay valid? check_assay->is_assay_valid redesign_assay Redesign Assay/Use Orthogonal Assay is_assay_valid->redesign_assay No consider_pains Consider PAINs Properties/ Low Potency is_assay_valid->consider_pains Yes redesign_assay->check_assay

Caption: Troubleshooting flowchart for low bioactivity.

References

Technical Support Center: Sydonic Acid Solubility and Handling for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sydonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in biological assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help improve the solubility and handling of this compound for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural product with a molecular weight of 266.33 g/mol . It is characterized by a lipophilic nature, indicated by a calculated XLogP3 value of 3.6. This property suggests that this compound has poor solubility in aqueous solutions.

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in organic solvents such as ethyl acetate (EtOAc) and methanol (MeOH). For biological assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.

Q3: I am observing precipitation when I dilute my this compound stock solution in my aqueous assay buffer. What can I do?

This is a common issue when working with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. Prepare your stock solution at a higher concentration in DMSO so that the final dilution into your aqueous buffer results in an acceptable DMSO concentration.

  • Use a gentle dilution method: When diluting the DMSO stock, add it dropwise to the aqueous buffer while gently vortexing or stirring. This can prevent rapid precipitation.

  • Consider the use of co-solvents: In some cases, the addition of a small percentage of another organic solvent, such as ethanol, to the final solution can help maintain solubility. However, the compatibility of any co-solvent with your specific assay must be validated.

  • pH adjustment: The solubility of acidic compounds can sometimes be improved by adjusting the pH of the buffer. The effect of pH on this compound solubility should be determined empirically.

Troubleshooting Guide: Preparing this compound Solutions

This guide provides a step-by-step protocol for preparing this compound solutions for in vitro biological assays.

Table 1: this compound Physicochemical Properties
PropertyValueSource
Molecular Weight266.33 g/mol PubChem
XLogP33.6PubChem
Known SolventsEthyl Acetate, MethanolN/A
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers for biological assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a short period (5-10 minutes) may be helpful. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Protocol: Dilution of this compound Stock Solution for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration that is non-toxic to the cells.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in cell culture medium to reach the final desired concentration. This gradual decrease in DMSO concentration can help prevent precipitation.

  • Final Dilution: Add the appropriate volume of the this compound stock or intermediate dilution to the final volume of pre-warmed cell culture medium. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%).

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down.

  • Application to Cells: Immediately add the prepared working solution to your cell cultures. It is also recommended to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiment.

Potential Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are not yet fully elucidated, research on structurally similar compounds and its known biological activities (antimicrobial, antifungal, and potential anti-cancer) suggest potential involvement in several key cellular pathways.

Potential Anti-Cancer Mechanism: Induction of Apoptosis

Based on studies of similar phenolic acids, this compound may induce apoptosis in cancer cells. The following diagram illustrates a potential workflow for investigating the induction of apoptosis.

cluster_workflow Experimental Workflow: Investigating this compound-Induced Apoptosis A Treat cancer cells with this compound B Perform cell viability assay (e.g., MTT, MTS) A->B C Analyze for apoptosis markers (e.g., Annexin V/PI staining, Caspase activity assay) A->C D Investigate mitochondrial membrane potential A->D E Analyze expression of apoptotic regulatory proteins (e.g., Bcl-2 family, caspases) via Western Blot or qPCR A->E

Workflow for studying this compound's apoptotic effects.
Potential Signaling Pathways Involved in Anti-Cancer Effects

Studies on structurally related compounds suggest that this compound could modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

cluster_pathway Hypothesized Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway SA This compound PI3K PI3K SA->PI3K Inhibition? MAPKKK MAPKKK SA->MAPKKK Modulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK MAPK->CellSurvival Apoptosis Apoptosis MAPK->Apoptosis

Potential signaling pathways affected by this compound.
Potential Antimicrobial and Antifungal Mechanisms of Action

The antimicrobial and antifungal properties of this compound likely stem from its ability to disrupt essential cellular processes in microorganisms. A logical troubleshooting workflow to investigate these mechanisms is presented below.

cluster_troubleshooting Troubleshooting Workflow: Investigating Antimicrobial/Antifungal Mechanism Start Observe antimicrobial/ antifungal activity A Assess cell membrane integrity (e.g., Propidium Iodide staining) Start->A B Investigate inhibition of key metabolic pathways Start->B C Analyze effects on nucleic acid or protein synthesis Start->C D Evaluate impact on cell wall synthesis (for fungi) Start->D Outcome Elucidate Mechanism of Action A->Outcome B->Outcome C->Outcome D->Outcome

Workflow to determine antimicrobial/antifungal action.

Methods to prevent co-extraction of impurities with Sydonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sydonic acid. Our goal is to help you prevent the co-extraction of impurities and achieve high-purity this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Aspergillus sydowii fermentation broths that can co-extract with this compound?

A1: Aspergillus sydowii is known to produce a diverse array of secondary metabolites that can act as impurities during the extraction of this compound.[1][2][3][4] this compound itself is a phenolic bisabolane sesquiterpenoid.[1][3] Therefore, impurities with similar chemical properties are most likely to co-extract. These can be broadly categorized as:

  • Other Phenolic Compounds: Aspergillus sydowii produces various other phenolic compounds which, due to their similar acidic nature and polarity, can be difficult to separate from this compound.[1][3]

  • Terpenoids: A variety of other terpenoids, including other sesquiterpenoids, monoterpenes, and triterpenes, are often present.[1][3][4]

  • Polyketides: This is a large and structurally diverse class of secondary metabolites commonly produced by fungi.

  • Fatty Acids and Lipids: These are primary metabolites from the fungus that can be extracted, especially if using non-polar solvents.

  • Pigments: Fungal cultures often produce pigments that can be extracted along with the target compound.

  • Other Secondary Metabolites: Aspergillus sydowii also produces alkaloids, xanthones, and other classes of compounds that could potentially be co-extracted.[1][2][3][4]

Q2: What is the first step I should take to minimize impurity co-extraction?

A2: The first and most critical step is the pre-treatment of the fermentation broth. Before any solvent extraction, it is essential to remove fungal biomass and other insoluble materials. This is typically achieved by:

  • Centrifugation: To pellet the fungal mycelia.

  • Filtration: To remove any remaining fine solids. Using a filter aid like celite can improve efficiency.

A clean, cell-free supernatant is the ideal starting material for extraction.

Q3: Which extraction solvent is best for selectively extracting this compound?

A3: The choice of solvent is crucial for selective extraction. This compound is a moderately polar compound.

  • Ethyl acetate is a commonly used solvent that provides good solubility for this compound while minimizing the extraction of highly polar impurities.

  • Dichloromethane can also be used, but it is less selective and may extract a wider range of non-polar impurities.

  • Using a solvent system with varying polarity in a stepwise extraction can help to fractionate the extract and separate impurities.

It is advisable to perform a small-scale pilot extraction with a few different solvents to determine the optimal one for your specific fermentation conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low purity of final this compound product Co-extraction of structurally similar phenolic compounds.Employ a multi-step purification strategy. After initial extraction, use chromatographic techniques like silica gel column chromatography with a gradient elution system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity (e.g., with ethyl acetate) to separate compounds based on their polarity.
Presence of fatty acids and other non-polar lipids.1. Liquid-Liquid Partitioning: After the initial extraction into an organic solvent, wash the extract with a saturated sodium bicarbonate solution. This will deprotonate the acidic this compound, moving it to the aqueous layer, while non-polar lipids remain in the organic layer. The aqueous layer can then be acidified and re-extracted to recover the purified this compound. 2. Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Load the crude extract and wash with a low-polarity solvent to remove non-polar impurities before eluting the this compound with a more polar solvent.
Colored impurities in the final product Co-extraction of fungal pigments.1. Activated Charcoal Treatment: Dissolve the crude extract in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter. Be aware that this can sometimes lead to loss of the target compound. 2. Chromatography: Pigments can often be separated during column chromatography.
Broad peaks or poor separation during chromatography Inappropriate solvent system or overloaded column.1. Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation between this compound and the impurities. 2. Reduce the sample load: Overloading the chromatography column is a common reason for poor separation.

Experimental Protocols

Protocol 1: General Workflow for this compound Extraction and Initial Purification

This protocol outlines a general procedure for obtaining a crude extract of this compound enriched from a fungal fermentation broth.

Sydonic_Acid_Extraction cluster_0 Pre-Treatment cluster_1 Extraction cluster_2 Initial Purification Fermentation_Broth Aspergillus sydowii Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Remove Fungal Biomass Filtration Filtration Centrifugation->Filtration Remove Fine Solids Solvent_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Filtration->Solvent_Extraction Aqueous_Phase Aqueous Phase (Waste) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (Contains this compound & Impurities) Solvent_Extraction->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Caption: General workflow for the extraction of this compound.

Protocol 2: Logic Diagram for Troubleshooting Impurity Co-extraction

This diagram provides a logical approach to troubleshooting common issues related to impurity co-extraction during this compound purification.

Troubleshooting_Workflow Start Low Purity of This compound TLC_Analysis Analyze Crude Extract by TLC Start->TLC_Analysis Multiple_Spots Multiple Spots Close to this compound? TLC_Analysis->Multiple_Spots Polar_Impurities Streaking or Polar Impurities? Multiple_Spots->Polar_Impurities No Column_Chromatography Optimize Column Chromatography (Gradient Elution) Multiple_Spots->Column_Chromatography Yes NonPolar_Impurities Non-polar Impurities? Polar_Impurities->NonPolar_Impurities No Acid_Base_Extraction Perform Acid-Base Liquid-Liquid Partitioning Polar_Impurities->Acid_Base_Extraction Yes SPE_Purification Use C18 Solid-Phase Extraction NonPolar_Impurities->SPE_Purification Yes High_Purity_Product High Purity This compound NonPolar_Impurities->High_Purity_Product No Column_Chromatography->High_Purity_Product Acid_Base_Extraction->High_Purity_Product SPE_Purification->High_Purity_Product

Caption: Troubleshooting logic for purifying this compound.

References

Addressing batch-to-batch variability in Sydonic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in Sydonic acid production from Aspergillus sydowii.

Troubleshooting Guide

Batch-to-batch variability in this compound production is a common challenge. This guide provides a structured approach to identifying and resolving potential issues in your fermentation process.

Problem 1: Low or No this compound Yield

Potential Cause Recommended Action
Suboptimal Culture Conditions Verify and optimize key fermentation parameters. Refer to Table 1 for recommended ranges. Ensure consistency in media preparation, pH, temperature, and aeration.
Poor Inoculum Quality Use a fresh, actively growing culture of Aspergillus sydowii for inoculation. Standardize the inoculum size and age to ensure consistent starting conditions.
Nutrient Limitation Analyze the composition of your fermentation medium. Carbon and nitrogen sources are critical. Consider supplementing with precursors to the this compound biosynthetic pathway.
Contamination Microscopically examine your culture for any contaminating microorganisms. Plate a sample of your culture on a general-purpose microbiological medium to check for bacterial or yeast contamination.
Inadequate Aeration/Agitation Aspergillus sydowii is an aerobic fungus. Ensure adequate oxygen supply through appropriate aeration and agitation rates. Dead zones in the fermenter can lead to localized anaerobic conditions, inhibiting growth and production.

Problem 2: Inconsistent this compound Purity

Potential Cause Recommended Action
Presence of Co-metabolites Aspergillus sydowii produces a variety of secondary metabolites.[1][2][3][4][5] Optimize your extraction and purification protocol to selectively isolate this compound. Consider using different chromatographic techniques.
Degradation of this compound Assess the stability of this compound under your extraction and storage conditions. pH and temperature can influence its stability.
Variability in Fungal Morphology Changes in fungal morphology (e.g., pellet vs. filamentous growth) can impact the metabolic profile. Control shear stress and media composition to promote a consistent morphology.

Problem 3: Foaming in the Fermenter

Potential Cause Recommended Action
High Protein Content in Media The use of complex nitrogen sources can lead to foaming.
High Agitation/Aeration Rates Excessive agitation and aeration can exacerbate foaming.
Cell Lysis Release of intracellular proteins due to cell lysis can cause foaming. This may be indicative of suboptimal culture conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production by Aspergillus sydowii?

A1: The optimal pH for secondary metabolite production in Aspergillus species typically ranges from slightly acidic to neutral. For initial trials, a pH range of 5.5 to 7.0 is recommended. It is crucial to monitor and control the pH throughout the fermentation, as fungal metabolism can cause significant pH shifts.

Q2: What are the key nutritional requirements for Aspergillus sydowii to produce this compound?

A2: Like most fungi, Aspergillus sydowii requires a carbon source (e.g., glucose, sucrose, or starch) and a nitrogen source (e.g., yeast extract, peptone, or ammonium salts). The carbon-to-nitrogen ratio can significantly influence secondary metabolite production. Trace elements are also essential for optimal growth and enzyme activity.

Q3: How can I accurately quantify the concentration of this compound in my culture broth?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: My Aspergillus sydowii culture is growing well, but not producing this compound. What could be the reason?

A4: Secondary metabolite production is often triggered by specific environmental cues or nutrient limitations. Good biomass accumulation does not always correlate with high product yield. This phenomenon, known as the "idiophase," typically occurs after the primary growth phase ("trophophase"). Ensure your fermentation is running long enough to enter the production phase. Also, review your media composition, as nutrient limitation (e.g., phosphate or nitrogen) can sometimes induce secondary metabolism.

Data Presentation

Table 1: Influence of Key Fermentation Parameters on this compound Production (Hypothetical Data)

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 252832
pH 5.56.57.5
Glucose (g/L) 406080
Yeast Extract (g/L) 51015
This compound Yield (mg/L) 150 ± 12280 ± 25190 ± 18
Purity (%) 859288

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus sydowii Culture

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Acidify the supernatant to pH 3.0 with 2M HCl.

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Resuspend the crude extract in a known volume of methanol for HPLC analysis.

Protocol 2: Quantification of this compound by HPLC

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Quantification: Prepare a standard curve using purified this compound of known concentrations.

Visualizations

Sydonic_Acid_Biosynthesis_Pathway cluster_precursor Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modification Acetyl-CoA Acetyl-CoA PKS Iterative Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Chain Elongation Intermediate_1 Intermediate 1 Polyketide_Intermediate->Intermediate_1 Cyclization/ Aromatization Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Hydroxylation Sydonic_Acid This compound Intermediate_2->Sydonic_Acid Further Modifications

Caption: Plausible biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Inconsistent? Check_Yield->Check_Purity No Check_Conditions Review Culture Conditions Check_Yield->Check_Conditions Yes Check_Foaming Is Foaming an Issue? Check_Purity->Check_Foaming No Optimize_Purification Optimize Extraction/ Purification Check_Purity->Optimize_Purification Yes Adjust_Media Modify Media Composition Check_Foaming->Adjust_Media Yes End Consistent Production Check_Foaming->End No Check_Inoculum Assess Inoculum Quality Check_Conditions->Check_Inoculum Check_Media Analyze Media Composition Check_Inoculum->Check_Media Check_Contamination_Yield Check for Contamination Check_Media->Check_Contamination_Yield Check_Contamination_Yield->Check_Purity Check_Stability Assess Product Stability Optimize_Purification->Check_Stability Control_Morphology Control Fungal Morphology Check_Stability->Control_Morphology Control_Morphology->Check_Foaming Optimize_Agitation Adjust Agitation/ Aeration Adjust_Media->Optimize_Agitation Optimize_Agitation->End

References

Enhancing the purity of Sydonic acid through advanced chromatographic techniques

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sydonic Acid Purification

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in enhancing the purity of this compound using advanced chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for chromatographic purification?

A1: this compound is a sesquiterpenoid with the molecular formula C15H22O4.[1][2] It contains a benzoic acid group, making it an acidic compound.[1] This is the most critical factor for purification, as the mobile phase pH will significantly affect its ionization state and, therefore, its retention in reversed-phase chromatography. For optimal separation, the mobile phase pH should be adjusted to be at least 2 units away from the compound's pKa to ensure it is in a single ionic form.[3]

Q2: Which chromatographic technique is most suitable for the final purification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution purification of natural products like this compound.[4][5] Specifically, preparative reversed-phase HPLC (RP-HPLC) is highly effective. For more advanced or challenging separations, techniques like Counter-Current Chromatography (CCC), which avoids solid stationary phases, or Supercritical Fluid Chromatography (SFC) can also be considered.[6]

Q3: What type of HPLC column is recommended for this compound purification?

A3: A C18 column is a common and effective choice for the reversed-phase separation of moderately non-polar compounds like this compound. For acidic compounds, it is beneficial to use a modern, end-capped, base-deactivated C18 column to minimize secondary interactions with residual silanol groups on the silica surface, which can cause peak tailing.[7]

Q4: How can I efficiently move from an analytical to a preparative HPLC scale?

A4: To successfully scale up a separation from an analytical to a preparative method, it is crucial to maintain the selectivity. This can be achieved by using a preparative column with the same stationary phase chemistry and particle size as the analytical column. The flow rate and injection volume can then be scaled geometrically based on the column dimensions. Using HPLC modeling software can also help predict the optimal conditions for the preparative scale.[8]

Troubleshooting Guide

Problem: My this compound peak is showing significant tailing.

Potential Cause Solution
Secondary Silanol Interactions Acidic compounds can interact with free silanol groups on the silica packing, causing tailing. Solution: Lower the mobile phase pH by adding an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%). This protonates the silanol groups, reducing unwanted interactions.[7][9]
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms will exist, leading to poor peak shape. Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group. This ensures the compound is fully protonated and behaves consistently on the column.[9]
Column Overload Injecting too much sample can lead to peak distortion, including tailing. Solution: Reduce the injection volume or dilute the sample.[9] If a larger load is necessary, consider moving to a larger diameter preparative column.
Column Contamination or Voids Contaminants on the column frit or a void in the packing material can disrupt the flow path. Solution: Use a guard column to protect the main column.[3] If a void is suspected, the column may need to be replaced.[7]

Problem: I am observing low resolution between this compound and a closely eluting impurity.

Potential Cause Solution
Suboptimal Mobile Phase The organic modifier (e.g., acetonitrile vs. methanol) can affect selectivity. Solution: Try changing the organic solvent in your mobile phase. For example, switching from acetonitrile to methanol can alter the elution order of compounds.[10]
Insufficient Column Efficiency The column may not be efficient enough to separate the two compounds. Solution: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates.[10]
Gradient Slope is Too Steep In a gradient elution, a rapid change in solvent composition may not allow enough time for separation. Solution: Decrease the gradient slope (i.e., make the gradient longer and more shallow) to improve the separation of closely eluting peaks.

Quantitative Data Summary

The following table provides an example of how different mobile phase modifiers can affect the purity and recovery of this compound during a preparative HPLC run.

Mobile Phase Modifier (0.1%) Column Type Purity (%) Recovery (%) Peak Tailing Factor
NoneStandard C1885.288.12.1
Formic AcidStandard C1898.592.41.2
Trifluoroacetic Acid (TFA)Standard C1899.190.51.1
Formic AcidEnd-capped C1899.395.01.0

Experimental Protocols

Protocol 1: Preparative RP-HPLC for this compound Purification

  • Sample Preparation: Dissolve the crude or semi-purified this compound extract in a solvent that is weaker than or compatible with the initial mobile phase (e.g., a small amount of methanol, then dilute with the initial mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation.[11]

  • Chromatographic Conditions:

    • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Flow Rate: 20 mL/min (adjust based on column dimensions).

    • Detection: UV at 254 nm (or optimal wavelength for this compound).

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-35 min: 40% to 70% B

      • 35-40 min: 70% to 100% B

      • 40-45 min: Hold at 100% B

      • 45-50 min: Return to 40% B and equilibrate.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

Workflow cluster_0 Upstream Processing cluster_1 Initial Cleanup cluster_2 High-Resolution Purification cluster_3 Final Product FungalCulture Fungal Culture (e.g., A. sydowii) Extraction Solvent Extraction FungalCulture->Extraction LLP Liquid-Liquid Partitioning Extraction->LLP VLC Vacuum Liquid Chromatography LLP->VLC PrepHPLC Preparative HPLC VLC->PrepHPLC Fractionation Fraction Collection PrepHPLC->Fractionation PurityAnalysis Purity Analysis (Analytical HPLC) Fractionation->PurityAnalysis PureAcid Pure Sydonic Acid (>99%) PurityAnalysis->PureAcid Troubleshooting Start Problem: Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Cause2 Column Overload? Start->Cause2 Cause3 Incorrect Mobile Phase pH? Start->Cause3 Solution1 Add 0.1% TFA or Formic Acid to Mobile Phase Cause1->Solution1 Yes Solution2 Reduce Injection Volume or Dilute Sample Cause2->Solution2 Yes Solution3 Adjust pH to be >2 units from pKa Cause3->Solution3 Yes

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Sydonic Acid and Sydowic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on Sydonic acid and Sydowic acid, two secondary metabolites primarily produced by the fungus Aspergillus sydowii, reveals distinct bioactive profiles with potential applications in antioxidant and cytotoxic therapies. While both compounds share a similar structural backbone, subtle chemical differences appear to significantly influence their biological activities.

Summary of Bioactivity

A compilation of existing research data highlights the different biological effects of Sydonic and Sydowic acid. This compound has demonstrated notable antioxidant properties, while Sydowic acid has been investigated for its cytotoxic potential, although with some conflicting results. The available quantitative data is summarized below.

CompoundBioactivityTest ModelResult (IC50/MIC)
This compound AntioxidantNot SpecifiedIC50: 9.52 µM[1]
AntibacterialRalstonia solanacearumMIC: 32 µg/mL
Sydowic Acid CytotoxicCancer CellsIC50: 5.83 µM[1]
CytotoxicHT-29 and SH-SY5Y cellsNo significant effect

Detailed Bioactivity Profiles

This compound: A Potential Antioxidant and Antibacterial Agent

This compound has been identified as a potent antioxidant, with a reported half-maximal inhibitory concentration (IC50) of 9.52 µM[1]. This suggests its potential to neutralize harmful free radicals, which are implicated in a variety of diseases and aging processes. Further research into the specific mechanisms of its antioxidant activity is warranted.

In addition to its antioxidant capacity, this compound has exhibited modest antibacterial activity. Against the plant pathogen Ralstonia solanacearum, it displayed a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding indicates a potential role for this compound in the development of new antibacterial agents, particularly in agricultural applications.

Sydowic Acid: A Compound with Contradictory Cytotoxic Effects

The cytotoxic activity of Sydowic acid has been a subject of investigation with varied outcomes. One study reported a significant cytotoxic effect on cancer cells with an IC50 value of 5.83 µM, suggesting its potential as an anticancer agent[1]. However, another study found no significant cytotoxic effect of Sydowic acid on human colon adenocarcinoma (HT-29) and neuroblastoma (SH-SY5Y) cell lines. This discrepancy highlights the need for further research to clarify the specific cancer cell lines susceptible to Sydowic acid and the underlying mechanisms of its action.

Derivatives of Sydowic acid have been shown to inhibit the secretion of nitric oxide (NO) by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. This indicates that the Sydowic acid scaffold may serve as a template for the development of anti-inflammatory agents.

Experimental Methodologies

The following are generalized protocols for the key bioassays mentioned in this comparison, based on standard laboratory practices.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Ralstonia solanacearum) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution of Test Compound: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under optimal conditions for bacterial growth (e.g., temperature, time).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance.

  • Reaction Mixture: Different concentrations of the test compound (this compound) are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: The target cancer cells (e.g., various cancer cell lines) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (Sydowic acid).

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated further to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in the inflammatory response. Derivatives of Sydowic acid have been implicated in the inhibition of this pathway.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NF_kB IκB NF-κB IKK_complex->IkB_NF_kB:f0 Phosphorylation IkB IκB NF_kB NF-κB DNA DNA NF_kB->DNA Translocation Proteasome Proteasome Sydowic_acid_derivatives Sydowic Acid Derivatives Sydowic_acid_derivatives->IKK_complex Inhibition IkB_NF_kB->NF_kB Release P_IkB P-IκB IkB_NF_kB->P_IkB P_IkB->Proteasome Ubiquitination & Degradation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: NF-κB signaling pathway and the inhibitory point of Sydowic acid derivatives.

References

Sydonic Acid vs. Commercial Antifungal Agents: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal therapies, a wide array of natural and synthetic compounds are under investigation. This guide provides a comparative analysis of sydonic acid, a sesquiterpenoid isolated from fungi of the Aspergillus genus, against well-established, commercially available antifungal agents. The comparison focuses on their efficacy, mechanisms of action, and the experimental data supporting their use.

Executive Summary

The available scientific literature indicates that this compound and its tested derivatives exhibit weak to negligible antifungal activity against clinically relevant fungal pathogens such as Candida albicans. In stark contrast, commercially available antifungal agents, including azoles (e.g., fluconazole) and echinocandins (e.g., caspofungin), demonstrate potent and well-characterized antifungal properties. This guide presents the limited data on this compound alongside the robust data for these commercial agents to provide a clear perspective on their relative therapeutic potential.

I. Quantitative Efficacy Data

The efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

This compound

Published studies have reported on the limited antifungal potential of this compound.

CompoundFungal SpeciesMIC (μg/mL)Reference
This compound & DerivativesCandida albicans>16[1]
This compoundCandida albicansNo inhibitory activity[1]

Note: The high MIC values suggest a lack of potent antifungal activity.

Commercially Available Antifungal Agents

In contrast, commercial antifungal agents exhibit low MIC values, indicating high potency against a broad spectrum of fungal pathogens. The following tables provide a summary of MIC ranges for fluconazole and caspofungin against various Candida species.

Fluconazole

Fungal SpeciesMIC Range (μg/mL)
Candida albicans0.25 - 2
Candida glabrata0.5 - 64
Candida parapsilosis0.5 - 4
Candida tropicalis0.5 - 8
Candida krusei16 - 64

Caspofungin

Fungal SpeciesMIC Range (μg/mL)
Candida albicans0.015 - 0.25
Candida glabrata0.03 - 0.5
Candida parapsilosis0.25 - 2
Candida tropicalis0.03 - 0.25
Candida krusei0.06 - 0.5

II. Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

Broth Microdilution Method (CLSI M27)

This method is a widely accepted standard for determining the MIC of antifungal agents against yeasts.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

III. Mechanisms of Action & Signaling Pathways

The therapeutic success of commercial antifungal agents stems from their ability to target specific and essential components of the fungal cell.

This compound

The mechanism of action for any potential antifungal activity of this compound is currently unknown and not documented in the scientific literature.

Commercial Antifungal Agents

1. Azoles (e.g., Fluconazole): Inhibition of Ergosterol Biosynthesis

Azoles target the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the major sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting cell membrane function and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 Substrate toxic_sterols Toxic Sterol Precursors erg11->toxic_sterols Accumulation (due to inhibition) ergosterol Ergosterol erg11->ergosterol Product cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation fluconazole Fluconazole fluconazole->erg11 Inhibition Cell_Wall_Synthesis_Inhibition cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall glucan_synthase β-(1,3)-D-glucan Synthase (FKS1) glucan β-(1,3)-D-glucan glucan_synthase->glucan cell_lysis Osmotic Instability & Cell Lysis glucan_synthase->cell_lysis Weakened Cell Wall cluster_cell_wall cluster_cell_wall udp_glucose UDP-Glucose (Substrate) udp_glucose->glucan_synthase caspofungin Caspofungin caspofungin->glucan_synthase Inhibition

References

A Comparative Analysis of Anticancer Efficacy: Sydonic Acid (as Syringic Acid) vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the mechanisms, efficacy, and experimental protocols of Syringic Acid and the established chemotherapeutic agent, Doxorubicin, in the context of cancer therapy.

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed comparative analysis of the anticancer properties of the naturally occurring phenolic compound, Syringic Acid, and the widely used anthracycline antibiotic, Doxorubicin. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, cytotoxic effects, and the experimental methodologies used to evaluate them.

Executive Summary

Doxorubicin, a cornerstone of chemotherapy for decades, exerts its potent anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1] However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance.

Syringic Acid, a phenolic acid found in various plants, has emerged as a compound of interest due to its demonstrated anticancer activities.[2][3][4] It has been shown to induce apoptosis through the mitochondrial pathway, modulate key signaling pathways such as Akt/mTOR, and increase intracellular reactive oxygen species (ROS) in cancer cells.[5][6] Notably, some studies suggest that Syringic Acid may act synergistically with conventional chemotherapeutic agents like doxorubicin, potentially enhancing their efficacy and mitigating their side effects.[7][8][9][10][11]

This guide will delve into the quantitative data supporting these claims, present detailed experimental protocols for key assays, and provide visual representations of the underlying molecular pathways.

Comparative Data on Anticancer Activity

The following tables summarize the cytotoxic and mechanistic effects of Syringic Acid and Doxorubicin across various cancer cell lines.

Compound Cancer Cell Line Assay IC50 Value Reference
Syringic Acid Endometrial Cancer (RL95-2)MTT27.22 µM[7]
Colorectal Cancer (SW1116)MTT0.95–1.15 mg/mL[12]
Colorectal Cancer (SW837)MTT1.13–1.2 mg/mL[12]
Oral Squamous Carcinoma (SCC-25)MTT25-50 µM (Significant cytotoxicity)[3][4]
Gastric Cancer (AGS)Cytotoxicity5-40 µg/mL (Dose-dependent)[5][6]
Doxorubicin Breast Cancer (MCF-7 DoxS)MTT(Specific value not provided in snippets)[13]
Breast Cancer (MCF-7 DoxR)MTT(Specific value not provided in snippets)[13]
Colon Cancer (HT-29)MTT0.86 ± 0.42 µg/mL[14]

Table 1: Comparative Cytotoxicity (IC50 Values)

Compound Effect Cancer Cell Line(s) Key Molecular Events Reference
Syringic Acid Apoptosis InductionGastric (AGS), Oral Squamous (SCC-25), Colorectal (SW-480)Increased Caspase-3, Caspase-9, PARP; Decreased p53, Bcl-2; Mitochondrial pathway activation.[3][4][5][6][15][16]
Cell Cycle ArrestEndometrial (RL95-2)Downregulation of Cyclin D; Upregulation of p21, p27.[7]
ROS GenerationGastric (AGS), Colorectal (SW-480)Increased intracellular ROS leading to DNA damage.[5][6][15][16]
Signaling Pathway ModulationGastric (AGS)Downregulation of p-AKT and p-mTOR.[5][6]
Doxorubicin Apoptosis InductionGeneralCaspase activation, mitochondrial membrane potential collapse.[1][17]
Cell Cycle ArrestGeneralBlocks progression from G1 to S phase.[18]
DNA DamageGeneralDNA intercalation, Topoisomerase II inhibition, generation of free radicals.[1]
ROS GenerationGeneralRedox cycling of the drug molecule.[1][17]

Table 2: Mechanistic Comparison

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the anticancer effects of Syringic Acid and Doxorubicin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Treat the cells with various concentrations of the test compound (e.g., Syringic Acid: 5-40 µg/mL; Doxorubicin: 20-200 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[5][6][14]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[14]

  • Remove the medium and add 200 µL of an appropriate solvent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with the test compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.[19]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[19]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the anticancer action of these compounds can aid in understanding their mechanisms.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA Cellular DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Damage->Cell_Cycle_Arrest Mitochondria->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Syringic_Acid_Mechanism Syringic_Acid Syringic Acid ROS Reactive Oxygen Species (ROS) Syringic_Acid->ROS Akt_mTOR Akt/mTOR Pathway Syringic_Acid->Akt_mTOR Inhibition Cell_Cycle_Proteins Cell Cycle Proteins (↓Cyclin D, ↑p21/p27) Syringic_Acid->Cell_Cycle_Proteins Mitochondria Mitochondria ROS->Mitochondria Bcl2_Family Bcl-2 Family (↓Bcl-2, ↑Bax) Mitochondria->Bcl2_Family Apoptosis Apoptosis Akt_mTOR->Apoptosis Caspases Caspase Cascade (Caspase-9, Caspase-3) Bcl2_Family->Caspases Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with Syringic Acid or Doxorubicin Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Animal_Model Tumor Xenograft Animal Model In_Vivo_Treatment In Vivo Treatment Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Histology Histological Analysis In_Vivo_Treatment->Histology

References

Validating the Molecular Targets of Syringic Acid in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Syringic Acid (SA), a naturally occurring phenolic compound, with two established targeted therapies: Everolimus, an mTOR inhibitor, and Napabucasin, a STAT3 inhibitor. The information presented herein is supported by experimental data from publicly available research to assist in the validation of molecular targets and the evaluation of therapeutic potential.

Overview of Compounds and Primary Molecular Targets

Syringic Acid has demonstrated anti-cancer activity by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation and survival, notably the AKT/mTOR and STAT3 pathways.[1] For a robust evaluation of its efficacy, this guide compares its performance metrics with Everolimus and Napabucasin, which are known to target components of these same pathways.

  • Syringic Acid: A phenolic compound that exhibits broad anti-cancer effects, including the induction of apoptosis and modulation of the AKT/mTOR and STAT3 signaling cascades.

  • Everolimus: A derivative of rapamycin that acts as a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.

  • Napabucasin: A first-in-class cancer stemness inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial for tumor growth, metastasis, and therapy resistance.[2]

Comparative Analysis of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Syringic Acid, Everolimus, and Napabucasin in various cancer cell lines, providing a quantitative measure of their cytotoxic or anti-proliferative effects.

Table 1: IC50 Values of Syringic Acid in Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Citation
AGSGastric Cancer~30 µg/mL (~151 µM)[1]
Table 2: IC50 Values of Everolimus in Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Citation
CNE-1Nasopharyngeal Carcinoma30.0 ± 1.0[3]
HONE-1Nasopharyngeal Carcinoma56.9 ± 13.1[3]
Table 3: IC50 Values of Napabucasin in Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Citation
MCF7Breast Cancer0.24[2]

Mechanistic Insights: Apoptosis Induction and Signaling Pathway Modulation

Induction of Apoptosis

Syringic Acid, Everolimus, and Napabucasin have all been shown to induce apoptosis in cancer cells. The following table compares their effects on apoptotic markers.

Table 4: Comparative Effects on Apoptosis
CompoundCancer Cell LineKey Apoptotic EventsQuantitative DataCitation
Syringic Acid AGS (Gastric)Increased Caspase-3 and Caspase-9, PARP cleavage, Decreased Bcl-2Dose-dependent increase in apoptotic cells[1]
Everolimus SCCOHT (Ovarian)Increased late-stage apoptotic cellsSignificant increase in apoptosis rate with cisplatin combination[4]
Everolimus MCF-7, BT474 (Breast)Increased Caspase-3 and Caspase-8, Decreased Bcl-2 and Bcl-wStatistically significant increase in apoptosis rate[5]
Napabucasin NHL cell linesCleavage of Caspase-3 and PARPConcentration-dependent increase in apoptosis[6]
Napabucasin Huh7, Hepa1-6 (Liver)Increased percentage of apoptotic cellsDose-dependent increase in apoptosis[7]
Modulation of Signaling Pathways

The anti-cancer effects of these compounds are attributed to their ability to modulate key signaling pathways.

Syringic Acid and Everolimus both impact the AKT/mTOR pathway.

Table 5: Modulation of the AKT/mTOR Pathway
CompoundCancer Cell LineEffect on Key ProteinsCitation
Syringic Acid AGS (Gastric)Decreased phosphorylation of AKT and mTOR[1]
Everolimus MCF-7 (Breast)Decreased expression of PI3K, AKT, and mTOR; Decreased phosphorylation of PI3K and AKT[5]
Napabucasin Lung Cancer CellsDecreased phosphorylation of Akt and mTOR[8]

Syringic Acid and Napabucasin have been shown to inhibit the STAT3 signaling pathway.

Table 6: Modulation of the STAT3 Pathway
CompoundCancer Cell LineEffect on Key ProteinsCitation
Syringic Acid Not specifiedDownregulation of major proliferative genes (downstream of STAT3)
Napabucasin MCF7 (Breast)Inhibition of IL-6 induced STAT3 phosphorylation (Tyr705)[2]
Napabucasin Paclitaxel-resistant TNBCDecreased phosphorylated STAT3 levels[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Sydonic_Acid_Signaling_Pathways cluster_SA Syringic Acid cluster_AKT_mTOR AKT/mTOR Pathway cluster_STAT3 STAT3 Pathway cluster_Apoptosis Apoptosis SA Syringic Acid pAKT p-AKT SA->pAKT Inhibits pSTAT3 p-STAT3 SA->pSTAT3 Inhibits Caspases Caspase Activation SA->Caspases Induces pmTOR p-mTOR pAKT->pmTOR Proliferation_AKT Cell Proliferation & Survival pmTOR->Proliferation_AKT Proliferation_STAT3 Gene Transcription (Proliferation, Survival) pSTAT3->Proliferation_STAT3 Apoptosis_outcome Apoptosis Caspases->Apoptosis_outcome

Caption: Syringic Acid's multi-target mechanism in cancer cells.

Experimental Workflows

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_western Western Blot start_viability Seed Cells in 96-well plate treat_viability Treat with Compound (e.g., Syringic Acid) start_viability->treat_viability MTT_add Add MTT Reagent treat_viability->MTT_add solubilize Solubilize Formazan MTT_add->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance start_apoptosis Treat Cells with Compound harvest_cells Harvest Cells start_apoptosis->harvest_cells stain_annexin Stain with Annexin V-FITC & PI harvest_cells->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry start_western Treat Cells with Compound lysis Cell Lysis & Protein Quantification start_western->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer probing Probe with Primary & Secondary Antibodies transfer->probing detection Signal Detection probing->detection

Caption: Standard workflows for in vitro cancer cell-based assays.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Syringic Acid, Everolimus, or Napabucasin and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in the signaling pathways of interest.

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-STAT3, STAT3, Caspase-3, Bcl-2, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Conclusion

The presented data indicates that Syringic Acid exhibits promising anti-cancer properties by inducing apoptosis and modulating the AKT/mTOR and STAT3 signaling pathways in various cancer cell lines. Its performance, as measured by IC50 values and effects on molecular markers, suggests a broad-spectrum activity.

A direct comparison with the targeted agents Everolimus and Napabucasin reveals that while these established drugs show high potency against specific targets, Syringic Acid's multi-targeted approach could be advantageous in overcoming resistance mechanisms. Further investigation is warranted to fully elucidate the therapeutic potential of Syringic Acid, particularly in combination with existing chemotherapeutic agents. The experimental protocols provided in this guide offer a standardized framework for such validation studies.

References

Cross-reactivity and specificity of Sydonic acid in enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic inhibitory activity of Sydonic acid, a sesquiterpenoid natural product, with other compounds. This analysis is supported by available experimental data and detailed methodologies to facilitate informed decisions in research and development.

This compound, a secondary metabolite produced by the fungus Aspergillus sydowii, has demonstrated inhibitory activity against protein tyrosine phosphatases (PTPs), a class of enzymes crucial in regulating a wide array of cellular processes. Understanding the specificity and cross-reactivity of this compound is vital for its potential development as a therapeutic agent.

Comparative Analysis of Inhibitory Potency

Quantitative analysis reveals that this compound exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. The inhibitory potential of this compound and its derivatives, alongside other metabolites from Aspergillus sydowii and established PTP inhibitors, is summarized below.

CompoundTarget EnzymeIC50 Value (µM)Compound ClassSource Organism/Method
This compound (N2) PTP1B7.967SesquiterpenoidAspergillus sydowii
Sydowimide ASHP11.5Diketopiperazine AlkaloidAspergillus sydowii
Sydowimide ATCPTP2.4Diketopiperazine AlkaloidAspergillus sydowii
Sydowimide ACD4518.83Diketopiperazine AlkaloidAspergillus sydowii
DiorcinolSHP10.96Orsellinic acid derivativeAspergillus sydowii
Sodium StibogluconateSHP-1, SHP-2, PTP1B- (Active)Antimonial compoundSynthetic
ErtiprotafibPTP1B1.3 - 10α-bromophenylacetic acid derivativeSynthetic

Experimental Methodologies

The determination of the inhibitory activity of this compound and related compounds against protein tyrosine phosphatases is typically performed using a colorimetric enzymatic assay. The following is a detailed protocol based on standard methodologies employed in the field.

Principle:

The assay measures the enzymatic activity of PTPs through the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by the PTP enzyme produces p-nitrophenol, which has a distinct yellow color that can be quantified by measuring its absorbance at 405 nm. The inhibition of this reaction by a compound is proportional to the reduction in absorbance.

Materials:

  • Purified recombinant human PTP1B, SHP1, TCPTP, or CD45

  • Assay Buffer: 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test Compounds: this compound and other inhibitors dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in DMSO. A dilution series is then made to test a range of concentrations.

  • Enzyme Reaction Mixture: In a 96-well plate, the PTP enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C). A control reaction without any inhibitor is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the pNPP substrate to each well.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at the reaction temperature, allowing the enzyme to catalyze the hydrolysis of pNPP.

  • Termination of Reaction: The reaction can be stopped by adding a strong base, such as NaOH, which also enhances the color of the p-nitrophenol product.

  • Absorbance Measurement: The absorbance of each well is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Processes

To better illustrate the context of this compound's activity and the methods for its assessment, the following diagrams are provided.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of This compound Pre_incubation Pre-incubate Enzyme with this compound Compound_Dilution->Pre_incubation Enzyme_Prep Prepare PTP Enzyme Solution Enzyme_Prep->Pre_incubation Substrate_Prep Prepare pNPP Substrate Reaction_Start Add pNPP to Initiate Reaction Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., with NaOH) Incubation->Reaction_Stop Measure_Absorbance Read Absorbance at 405 nm Reaction_Stop->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for PTP enzymatic inhibition assay.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor P_Insulin_Receptor Phosphorylated Insulin Receptor Insulin_Receptor->P_Insulin_Receptor autophosphorylates Insulin Insulin Insulin->Insulin_Receptor binds IRS IRS Proteins P_Insulin_Receptor->IRS recruits & phosphorylates P_IRS Phosphorylated IRS Proteins IRS->P_IRS PI3K_Akt_Pathway PI3K/Akt Pathway P_IRS->PI3K_Akt_Pathway activates GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) PI3K_Akt_Pathway->GLUT4_Translocation PTP1B PTP1B PTP1B->P_Insulin_Receptor dephosphorylates Sydonic_Acid Sydonic_Acid Sydonic_Acid->PTP1B inhibits

Role of PTP1B in the insulin signaling pathway.

Inhibitor_Specificity_Comparison Inhibitors Inhibitor This compound Sydowimide A Sodium Stibogluconate PTP1B PTP1B Moderate Low Active SHP1 SHP1 Unknown High Active TCPTP TCPTP Unknown Moderate Unknown CD45 CD45 Unknown Low Unknown

Comparative inhibitory profiles of selected compounds.

Disclaimer: The information provided is based on currently available scientific literature. Further research is necessary to fully elucidate the cross-reactivity and specificity of this compound and its potential as a therapeutic agent.

A Comparative Analysis of the Antimicrobial Spectrum of Sydonic Acid and Penicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of Sydonic acid, a naturally occurring sesquiterpenoid, and penicillin, a well-established β-lactam antibiotic. While penicillin's antimicrobial spectrum and mechanism of action are extensively documented, specific quantitative data on this compound's antimicrobial activity is less prevalent in publicly available literature. This comparison, therefore, draws upon existing knowledge of penicillin and the currently available information on this compound, highlighting areas where further research is needed for a complete comparative assessment.

Executive Summary

Data Presentation: Antimicrobial Spectrum

Due to the limited availability of specific minimum inhibitory concentration (MIC) or zone of inhibition data for this compound against a wide array of bacteria, a direct comparative table is not feasible. The following tables summarize the well-documented antimicrobial spectrum of Penicillin G (a representative natural penicillin).

Table 1: Antimicrobial Spectrum of Penicillin G

Bacterial SpeciesGram StainTypical Susceptibility (MIC)Notes
Staphylococcus aureusGram (+)0.015 - >128 µg/mLSusceptibility is highly dependent on the strain's production of β-lactamase. Penicillinase-resistant penicillins (e.g., methicillin, oxacillin) are often required.[1][2]
Streptococcus pneumoniaeGram (+)≤0.06 - 8 µg/mLPenicillin resistance is an increasing concern and is often mediated by alterations in penicillin-binding proteins.
Streptococcus pyogenes (Group A Strep)Gram (+)≤0.12 µg/mLGenerally remains highly susceptible to penicillin.
Enterococcus faecalisGram (+)1 - 16 µg/mLOften exhibits tolerance and requires combination therapy with an aminoglycoside for bactericidal activity.
Clostridium perfringensGram (+)0.06 - 8 µg/mLGenerally susceptible.
Neisseria meningitidisGram (-)≤0.03 - 1 µg/mLPenicillin is a treatment option, although resistance has been reported.
Treponema pallidumSpirochete<0.01 µg/mLPenicillin G remains the drug of choice for treating syphilis.
Escherichia coliGram (-)Often >64 µg/mLMost strains are intrinsically resistant due to the outer membrane barrier and/or production of β-lactamases. Aminopenicillins or extended-spectrum penicillins may have activity.[3]
Pseudomonas aeruginosaGram (-)ResistantNot active. Requires extended-spectrum penicillins like piperacillin, often in combination with a β-lactamase inhibitor.

Note: MIC values can vary significantly based on the specific strain, testing methodology, and geographical location.

This compound: While specific MIC values are not widely reported, some sources indicate that this compound exhibits antimicrobial and antifungal activities.[4] Further research is necessary to quantify its spectrum of activity against a comprehensive panel of clinically relevant bacteria.

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments used to determine the antimicrobial spectrum of a compound are provided below.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5][6][7][8]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Filter paper disks impregnated with a known concentration of the antimicrobial agent (e.g., this compound, penicillin)

  • Sterile forceps

  • Incubator (35-37°C)

  • Ruler or caliper

Procedure:

  • Aseptically, dip a sterile cotton swab into the standardized bacterial broth culture.

  • Remove excess inoculum by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

  • Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter charts (e.g., CLSI guidelines for penicillin). For novel compounds like this compound, the zone diameter provides a qualitative measure of its activity.

Minimum Inhibitory Concentration (MIC) Testing

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9][10][11] Broth microdilution is a common method for determining MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in broth (adjusted to a standardized concentration)

  • Antimicrobial stock solution (this compound, penicillin)

  • Sterile broth medium (e.g., Mueller-Hinton Broth)

  • Multichannel pipette

  • Incubator (35-37°C)

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • In a 96-well plate, add a specific volume of sterile broth to all wells except the first column.

  • Add a double-strength concentration of the antimicrobial agent to the first column.

  • Perform serial twofold dilutions of the antimicrobial agent across the plate by transferring a set volume from one column to the next.

  • Inoculate each well (except for a sterility control well) with a standardized bacterial suspension.

  • Include a growth control well containing only broth and bacteria.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Mandatory Visualization

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of penicillin and the experimental workflows for antimicrobial susceptibility testing.

penicillin_mechanism cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition of cross-linking Peptidoglycan->PBP catalyzed by CellWall Cell Wall Synthesis Peptidoglycan->CellWall Disruption of synthesis CellWall->Peptidoglycan Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Penicillin Penicillin (β-Lactam Ring) Penicillin->PBP Binds to & Inhibits

Caption: Mechanism of action of Penicillin.

kirby_bauer_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum streak_plate Inoculate MHA Plate (Confluent Lawn) prep_inoculum->streak_plate place_disks Place Antimicrobial Disks streak_plate->place_disks incubate Incubate at 37°C for 18-24h place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret end End interpret->end

Caption: Kirby-Bauer disk diffusion workflow.

mic_workflow start Start serial_dilution Perform Serial Dilution of Antimicrobial in 96-well Plate start->serial_dilution inoculate_wells Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC (Lowest Concentration with No Growth) read_mic->determine_mic end End determine_mic->end

Caption: Minimum Inhibitory Concentration (MIC) workflow.

Conclusion and Future Directions

Penicillin remains a vital antibiotic with a well-defined, albeit evolving, antimicrobial spectrum. Its mechanism of action, targeting bacterial cell wall synthesis, is a classic example of selective toxicity. This compound has been identified as a natural product with antimicrobial potential. However, to establish its role as a viable antimicrobial agent and to perform a robust comparative analysis against established antibiotics like penicillin, a significant body of research is required.

Future studies should focus on:

  • Determining the MICs of this compound against a broad panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Investigating the mechanism of action of this compound to understand its molecular targets within the bacterial cell. This could involve studies on its effects on cell wall synthesis, protein synthesis, DNA replication, and cell membrane integrity.

  • Conducting in vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.

By systematically addressing these research gaps, the scientific community can fully elucidate the antimicrobial profile of this compound and its potential utility in the ongoing search for novel anti-infective agents.

References

A Comparative Guide to Sydonic Acid Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of secondary metabolites like Sydonic acid from fungal sources is a critical first step. This guide provides a head-to-head comparison of established protocols for the extraction of this compound, a polyketide produced by the fungus Aspergillus sydowii. Due to the limited availability of direct comparative studies in published literature, this guide synthesizes common methodologies for fungal metabolite extraction and presents a representative protocol.

Data Presentation: A Comparative Overview

While specific quantitative data for a direct comparison of different this compound extraction protocols is scarce in publicly available literature, the following table outlines the expected performance of common extraction techniques based on their general application for fungal polyketides.

Extraction ProtocolPrincipleTypical YieldPurityKey AdvantagesKey Disadvantages
Solvent Extraction of Culture Filtrate Partitioning of this compound from the aqueous culture medium into an immiscible organic solvent.Moderate to HighLow to ModerateSimple, rapid, and suitable for large volumes.Co-extraction of other soluble metabolites, requiring further purification.
Solvent Extraction of Fungal Biomass Disruption of fungal cells to release intracellular this compound, followed by extraction with an organic solvent.ModerateLow to ModerateAccesses intracellular product.More labor-intensive due to cell disruption; co-extraction of lipids and other intracellular components.
Soxhlet Extraction Continuous extraction of the dried fungal biomass with a refluxing solvent.HighModerateThorough extraction, leading to higher yields.Time-consuming, requires specialized equipment, and can degrade thermolabile compounds.

Experimental Protocols: Methodologies for this compound Extraction

The following are detailed experimental protocols for the extraction of this compound from Aspergillus sydowii cultures.

Protocol 1: Solvent Extraction from Culture Filtrate

This method is suitable for the recovery of this compound secreted into the liquid culture medium.

1. Fungal Cultivation:

  • Inoculate Aspergillus sydowii into a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek-Dox broth).

  • Incubate the culture for an appropriate period (e.g., 7-14 days) at a suitable temperature (e.g., 25-28°C) with shaking to ensure aeration.

2. Separation of Culture Filtrate:

  • Separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • The resulting supernatant is the culture filtrate containing the secreted this compound.

3. Liquid-Liquid Extraction:

  • Acidify the culture filtrate to a pH of approximately 3-4 with a suitable acid (e.g., HCl) to protonate the this compound, making it more soluble in organic solvents.

  • Transfer the acidified filtrate to a separatory funnel.

  • Add an equal volume of an immiscible organic solvent such as ethyl acetate or chloroform.

  • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer containing the this compound will typically be the upper layer with ethyl acetate and the lower layer with chloroform.

  • Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.

4. Concentration:

  • Combine the organic extracts.

  • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Protocol 2: Solvent Extraction from Fungal Biomass

This protocol is employed to extract this compound that may be retained within the fungal mycelia.

1. Fungal Cultivation and Biomass Collection:

  • Cultivate Aspergillus sydowii as described in Protocol 1.

  • Collect the fungal biomass by filtration.

  • Wash the biomass with distilled water to remove any remaining medium components.

  • Lyophilize (freeze-dry) or oven-dry the biomass at a low temperature (e.g., 40-50°C) to a constant weight.

2. Cell Disruption and Extraction:

  • Grind the dried biomass to a fine powder using a mortar and pestle or a blender.

  • Suspend the powdered biomass in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

  • Stir or sonicate the suspension for several hours to disrupt the cell walls and facilitate the release of intracellular metabolites.

  • Separate the solvent extract from the biomass debris by filtration or centrifugation.

3. Concentration and Purification:

  • Evaporate the solvent from the extract under reduced pressure to yield the crude extract.

  • The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Sydonic_Acid_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_separation Separation cluster_filtrate_extraction Culture Filtrate Extraction cluster_biomass_extraction Fungal Biomass Extraction cluster_purification Purification A Inoculation of Aspergillus sydowii B Incubation A->B C Filtration / Centrifugation B->C D Acidification C->D H Drying of Biomass C->H E Liquid-Liquid Extraction (e.g., Ethyl Acetate) D->E F Concentration E->F G Crude this compound (from filtrate) F->G M Chromatography (e.g., HPLC) G->M I Grinding & Cell Disruption H->I J Solvent Extraction (e.g., Methanol) I->J K Concentration J->K L Crude this compound (from biomass) K->L L->M N Pure this compound M->N Sydonic_Acid_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Assembly cluster_modifications Post-PKS Modifications cluster_product Final Product acetyl_coa Acetyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks cyclization Cyclization & Aromatization pks->cyclization Polyketide Chain tailoring Tailoring Enzymes (e.g., Oxygenases) cyclization->tailoring sydonic_acid This compound tailoring->sydonic_acid

Validation of Sydonic acid's mechanism of action against pathogenic fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of Sydonic acid, a secondary metabolite produced by the fungus Aspergillus sydowii, and its potential mechanism of action against pathogenic fungi. We compare its reported activity with that of established antifungal agents and provide detailed experimental protocols and conceptual frameworks for validating novel antifungal compounds.

Comparative Antifungal Efficacy

Minimum Inhibitory Concentration (MIC) is a key metric for antifungal potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and common antifungal drugs against major fungal pathogens.

CompoundTarget OrganismMIC Range (µg/mL)ClassPrimary Mechanism of Action
This compound Candida albicansNo significant activity reported[1]SesquiterpenoidNot validated; proposed to induce ROS and disrupt cell wall
Fluconazole Candida albicans0.25 - 4AzoleInhibits ergosterol synthesis
Aspergillus fumigatus>64 (often resistant)[1][2][3]AzoleInhibits ergosterol synthesis
Amphotericin B Candida albicans0.125 - 2PolyeneBinds to ergosterol, forming pores in the cell membrane
Aspergillus fumigatus0.5 - 2[4][5]PolyeneBinds to ergosterol, forming pores in the cell membrane
Caspofungin Candida albicans0.015 - 0.25EchinocandinInhibits β-(1,3)-D-glucan synthesis in the cell wall
Aspergillus fumigatus0.01 - 0.25 (MEC)[6][7][8]EchinocandinInhibits β-(1,3)-D-glucan synthesis in the cell wall

Note: Data for comparator drugs is compiled from multiple sources and represents typical ranges. MIC values can vary significantly based on the specific fungal strain and testing methodology (e.g., CLSI vs. EUCAST). For echinocandins like Caspofungin against molds, the Minimum Effective Concentration (MEC) is often reported.

The available evidence indicates that this compound does not possess significant inhibitory activity against the key pathogenic yeast Candida albicans[1]. While many metabolites from Aspergillus sydowii show diverse biological activities, this compound itself does not appear to be a promising candidate for antifungal drug development based on current literature[1][4].

Proposed (Non-Validated) Mechanism of Action for a Novel Antifungal Agent

For a hypothetical antifungal agent, a multi-target mechanism involving the induction of oxidative stress, mitochondrial dysfunction, and cell wall disruption would be of significant interest. The following pathway illustrates how such a mechanism might function. Note: This pathway is a conceptual model and has not been validated for this compound.

G cluster_cell Fungal Cell Drug Novel Antifungal Compound Membrane Plasma Membrane Drug->Membrane Interacts with or crosses membrane CW Cell Wall Drug->CW Directly or indirectly disrupts synthesis Mito Mitochondrion Membrane->Mito Signal Transduction ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Dysfunction leads to Damage Macromolecule Damage (DNA, Lipids, Proteins) ROS->Damage Causes CWI Cell Wall Integrity (CWI) Pathway CW->CWI Stress activates Death Fungal Cell Death (Apoptosis/Necrosis) CWI->Death Failed compensation leads to lysis Damage->Death

Fig. 1: Proposed mechanism for a novel antifungal agent.

This proposed pathway suggests that the compound initiates a cascade of events, starting with interaction at the cell periphery. This leads to mitochondrial dysfunction, a primary source of endogenous ROS. The resulting oxidative stress causes widespread damage to essential cellular components. Concurrently, disruption of the cell wall activates stress response pathways, such as the Cell Wall Integrity (CWI) pathway. The inability of the fungus to cope with these simultaneous assaults leads to cell death.

Key Experimental Protocols

To validate the proposed mechanism of action for any new compound, a series of quantitative experiments are required. Below are detailed protocols for essential assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. It is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.

Workflow Diagram:

G A 1. Prepare fungal inoculum (0.5 McFarland standard) C 3. Add standardized inoculum to each well A->C B 2. Prepare 2-fold serial dilutions of test compound in a 96-well plate B->C D 4. Include positive (no drug) and negative (no inoculum) controls C->D E 5. Incubate at 35°C for 24-48 hours D->E F 6. Read results visually or with a spectrophotometer (OD600) E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Fig. 2: Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Preparation of Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration required by CLSI guidelines.

  • Drug Dilution:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of the test compound at its highest desired concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (growth control, no drug). Well 12 serves as the negative control (sterility control, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

    • Seal the plate and incubate at 35°C for 24 to 48 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (or significant inhibition, e.g., ≥50% reduction in turbidity compared to the positive control).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is cell-permeable and non-fluorescent but becomes highly fluorescent (DCF) upon oxidation by ROS.

Methodology:

  • Cell Preparation:

    • Grow fungal cells in liquid culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a defined density (e.g., 1 x 10⁷ cells/mL).

  • Staining:

    • Add DCFH-DA to the cell suspension to a final concentration of 10 µM.

    • Incubate in the dark at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated.

  • Treatment and Measurement:

    • Wash the cells to remove excess probe and resuspend them in fresh PBS.

    • Expose the stained cells to the test compound at various concentrations (e.g., 1x and 2x MIC). Include an untreated control and a positive control (e.g., hydrogen peroxide).

    • Incubate for a defined period (e.g., 1-3 hours).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Analysis:

    • Compare the fluorescence intensity of treated cells to the untreated control. A significant increase in fluorescence indicates ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay uses a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to assess mitochondrial health. TMRM accumulates in active mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.

Methodology:

  • Cell Preparation:

    • Grow and prepare fungal cells as described for the ROS assay.

  • Staining:

    • Resuspend the cells in a suitable buffer (e.g., PBS with glucose).

    • Add TMRM to a final concentration of 100-200 nM.

    • Incubate in the dark at 37°C for 30 minutes.

  • Treatment and Measurement:

    • Without washing, add the test compound at various concentrations. Include an untreated control and a positive control for depolarization (e.g., FCCP, a protonophore).

    • Measure the fluorescence immediately using a fluorescence microplate reader or flow cytometer (Excitation: ~548 nm, Emission: ~573 nm). Monitor the fluorescence over time (e.g., every 5 minutes for 1 hour).

  • Analysis:

    • A decrease in TMRM fluorescence in treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential.

Fungal Cell Wall Integrity Assay

This assay assesses whether a compound compromises the fungal cell wall by testing the susceptibility of treated cells to an osmotic stressor, such as Sorbitol. A compromised cell wall will render the fungus unable to grow in a medium with an osmotic stabilizer.

Methodology:

  • Plate Preparation:

    • Prepare two sets of 96-well plates for a standard MIC assay as described in Protocol 3.1.

    • For the second set of plates, supplement the RPMI-1640 medium with an osmotic stabilizer, typically 1.2 M Sorbitol.

  • Assay Performance:

    • Perform the MIC assay simultaneously in both the standard medium and the sorbitol-supplemented medium using the same inoculum and drug concentrations.

  • Interpretation:

    • After incubation, compare the MIC values obtained in both media.

    • If the MIC in the sorbitol-supplemented medium is significantly higher (e.g., ≥4-fold) than in the standard medium, it suggests that the compound targets the cell wall. The sorbitol stabilizes the osmotically fragile cells, allowing them to survive at higher drug concentrations.

Conclusion

The validation of a novel antifungal agent requires a systematic and multi-faceted approach. While the proposed mechanism of action involving ROS induction, mitochondrial disruption, and cell wall damage is a promising strategy for new drug development, current evidence does not support this compound as a viable candidate. Reports indicate a lack of significant activity against key fungal pathogens like Candida albicans[1].

The experimental protocols and comparative data provided in this guide serve as a robust framework for the scientific community to evaluate other natural or synthetic compounds. Future research should focus on identifying compounds with potent, broad-spectrum activity and validating their mechanisms of action through rigorous quantitative assays as outlined herein.

References

Benchmarking the production of Sydonic acid against other fungal secondary metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product discovery, fungal secondary metabolites remain a critical source of novel therapeutics. Among these, Sydonic acid, a sesquiterpenoid produced by Aspergillus sydowii, has garnered interest for its potential biological activities. This guide provides a comparative benchmark of this compound production against a panel of well-established fungal secondary metabolites, offering insights into their respective production yields, the methodologies for their cultivation and isolation, and the underlying biosynthetic pathways.

Quantitative Production Landscape

The production of fungal secondary metabolites is a complex process influenced by a multitude of factors including the fungal strain, culture medium composition, and fermentation conditions. The following table summarizes reported production yields for this compound and other prominent fungal secondary metabolites under laboratory or industrial fermentation conditions. It is important to note that direct comparison can be challenging due to the variability in experimental setups.

Secondary MetaboliteProducing FungusProduction YieldReference
This compound Aspergillus sydowiiData not available in g/L[1][2][3][4][5][6]
LovastatinAspergillus terreus91 - 240 mg/L[7]
Cephalosporin CAcremonium chrysogenum0.399 - 13.3 g/L[8][9][10]
Cyclosporin ATolypocladium inflatum35 - 205 mg/L
GriseofulvinPenicillium griseofulvumYields are reported but not consistently in g/L
Penicillin GPenicillium chrysogenumIndustrially significant, but specific public data varies
ErgotamineClaviceps purpurea~1 g/L

Experimental Protocols: From Culture to Compound

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are generalized methodologies for the production and extraction of the benchmarked fungal secondary metabolites.

General Fungal Cultivation (Submerged Fermentation)

A two-stage fermentation process is typically employed for the production of fungal secondary metabolites.

  • Inoculum Preparation (Seed Culture):

    • A pure culture of the producing fungal strain is grown on a suitable solid agar medium (e.g., Potato Dextrose Agar) to generate a dense lawn of spores.

    • Spores are harvested and inoculated into a liquid seed medium in a shake flask.

    • The seed culture is incubated on a rotary shaker at a specific temperature and agitation speed for a defined period (typically 24-48 hours) to allow for vegetative growth.

  • Production Fermentation:

    • The seed culture is transferred to a larger production fermenter containing a specialized production medium.

    • The production medium is formulated to promote secondary metabolite biosynthesis, often by limiting certain nutrients after an initial growth phase.

    • Key fermentation parameters such as temperature, pH, dissolved oxygen, and agitation are carefully controlled throughout the fermentation run, which can last for several days.

Extraction and Purification of Secondary Metabolites

The downstream processing to isolate and purify the target metabolite is critical and varies depending on the compound's chemical properties.

  • Biomass Separation: The fungal mycelium is separated from the fermentation broth by filtration or centrifugation.

  • Extraction:

    • Intracellular Metabolites: If the target compound is retained within the mycelium, the biomass is disrupted (e.g., by homogenization or sonication) and extracted with a suitable organic solvent.

    • Extracellular Metabolites: If the metabolite is secreted into the broth, the cell-free broth is extracted with an immiscible organic solvent.

  • Purification: The crude extract is then subjected to a series of chromatographic techniques (e.g., column chromatography, HPLC) to isolate the pure compound.

Visualizing the Blueprint: Biosynthetic Pathways and Workflows

Understanding the biosynthetic pathways is crucial for metabolic engineering efforts aimed at improving production yields. The following diagrams, generated using Graphviz, illustrate the general experimental workflow and the biosynthetic pathways of the compared secondary metabolites.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Fungal Strain Fungal Strain Seed Culture Seed Culture Fungal Strain->Seed Culture Production Fermentation Production Fermentation Seed Culture->Production Fermentation Biomass Separation Biomass Separation Production Fermentation->Biomass Separation Harvest Extraction Extraction Biomass Separation->Extraction Purification Purification Extraction->Purification Pure Compound Pure Compound Purification->Pure Compound

Fig. 1: General experimental workflow for fungal secondary metabolite production.
This compound Biosynthesis (Hypothesized)

This compound is a sesquiterpenoid, and its biosynthesis is proposed to follow the mevalonate pathway to generate the precursor farnesyl pyrophosphate (FPP).

Sydonic_Acid_Pathway Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate Pathway->Farnesyl Pyrophosphate (FPP) FPP FPP Sesquiterpene Cyclase Sesquiterpene Cyclase FPP->Sesquiterpene Cyclase Proto-sydonic acid skeleton Proto-sydonic acid skeleton Sesquiterpene Cyclase->Proto-sydonic acid skeleton Tailoring Enzymes (Oxidation, etc.) Tailoring Enzymes (Oxidation, etc.) Proto-sydonic acid skeleton->Tailoring Enzymes (Oxidation, etc.) This compound This compound Tailoring Enzymes (Oxidation, etc.)->this compound

Fig. 2: Hypothesized biosynthetic pathway of this compound.
Lovastatin Biosynthesis

Lovastatin is a polyketide synthesized by a polyketide synthase (PKS) and a series of tailoring enzymes.

Lovastatin_Pathway Acetyl-CoA Acetyl-CoA Lovastatin Nonaketide Synthase (LNKS) Lovastatin Nonaketide Synthase (LNKS) Acetyl-CoA->Lovastatin Nonaketide Synthase (LNKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Lovastatin Nonaketide Synthase (LNKS) LNKS LNKS Dihydromonacolin L Dihydromonacolin L LNKS->Dihydromonacolin L Monacolin J Monacolin J Dihydromonacolin L->Monacolin J Hydroxylation Lovastatin Lovastatin Monacolin J->Lovastatin Esterification

Fig. 3: Simplified biosynthetic pathway of Lovastatin.
Penicillin G Biosynthesis

Penicillin G is a non-ribosomal peptide synthesized from amino acid precursors.

Penicillin_G_Pathway L-α-aminoadipic acid L-α-aminoadipic acid ACV Synthetase ACV Synthetase L-α-aminoadipic acid->ACV Synthetase δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACV Synthetase->δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-cysteine L-cysteine L-cysteine->ACV Synthetase L-valine L-valine L-valine->ACV Synthetase ACV ACV Isopenicillin N Synthase Isopenicillin N Synthase ACV->Isopenicillin N Synthase Isopenicillin N Isopenicillin N Isopenicillin N Synthase->Isopenicillin N Isopenicillin N Acyltransferase Isopenicillin N Acyltransferase Isopenicillin N->Isopenicillin N Acyltransferase Penicillin G Penicillin G Isopenicillin N Acyltransferase->Penicillin G

Fig. 4: Simplified biosynthetic pathway of Penicillin G.
Cyclosporin A Biosynthesis

Cyclosporin A is a cyclic non-ribosomal peptide synthesized by a large multifunctional enzyme, cyclosporin synthetase.

Cyclosporin_A_Pathway Amino Acid Precursors (11) Amino Acid Precursors (11) Cyclosporin Synthetase (multienzyme complex) Cyclosporin Synthetase (multienzyme complex) Amino Acid Precursors (11)->Cyclosporin Synthetase (multienzyme complex) Linear undecapeptide Linear undecapeptide Cyclosporin Synthetase (multienzyme complex)->Linear undecapeptide Cyclosporin A Cyclosporin A Linear undecapeptide->Cyclosporin A Cyclization

Fig. 5: Simplified biosynthetic pathway of Cyclosporin A.

Concluding Remarks

This guide highlights the current state of production for this compound in comparison to several industrially relevant fungal secondary metabolites. While significant data exists for established compounds like Lovastatin and Cephalosporin C, there is a clear need for more quantitative research on this compound production to fully assess its potential for large-scale applications. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore and optimize the production of these valuable natural products.

References

Safety Operating Guide

Essential Safety and Handling Guide for Sydnone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Sydonic Acid" is not a standard chemical identifier. It may refer to a specific natural product, (-)-sydonic acid, which is a sesquiterpenoid. However, it is more likely that this is a misnomer for "sydnones," a class of mesoionic heterocyclic compounds with significant applications in medicinal chemistry and drug development. This guide focuses on the general safety and handling procedures for sydnone derivatives, which are more commonly encountered in research and pharmaceutical settings.

Immediate Safety and Handling Protocols for Sydnone Derivatives

Sydnones, as a class of compounds, require careful handling in a laboratory setting. While specific properties can vary significantly between different derivatives, the following guidelines provide a robust framework for ensuring personal and environmental safety. Always consult the specific Safety Data Sheet (SDS) for the particular sydnone compound you are working with.

Personal Protective Equipment (PPE):

A comprehensive assessment of the hazards should be conducted for the specific sydnone compound and the procedures involved. The following table summarizes the recommended PPE for handling sydnone derivatives in a research laboratory.

PPE CategoryItemSpecification and Use
Eye and Face Safety GogglesMust be worn at all times when handling sydnones in liquid or solid form to protect against splashes.
Face ShieldRecommended to be worn in addition to safety goggles when there is a significant risk of splashing, such as when handling larger quantities or during reactions that have the potential to be energetic.[1]
Hand Chemical-Resistant GlovesNitrile gloves are generally suitable for incidental contact.[1] For prolonged handling or immersion, gloves with a higher level of chemical resistance, such as butyl rubber or laminate, should be considered. Consult the SDS and glove manufacturer's compatibility charts.
Body Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills.[2] Ensure the coat is fully buttoned.
Chemical ApronA rubber apron worn over the lab coat provides an additional layer of protection when handling larger volumes of solvents or corrosive reagents during the synthesis or purification of sydnones.
Respiratory Fume HoodAll work with solid and volatile sydnone derivatives should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf working outside of a fume hood is unavoidable, a respirator with appropriate cartridges for organic vapors and particulates may be necessary. A risk assessment must be performed to determine the correct type of respiratory protection.[3]
Footwear Closed-toe ShoesImpervious, closed-toe shoes must be worn in the laboratory at all times to protect against spills and dropped objects.[3][4]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle sydnone compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid direct contact with skin and eyes.[5]

  • Storage: Store sydnone derivatives in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[5] Keep them away from incompatible materials, which should be identified from the specific SDS.

Disposal Plan: Waste containing sydnone derivatives must be treated as hazardous waste.

  • Segregation: Do not mix sydnone waste with other chemical waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.

  • Disposal: Dispose of sydnone waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of sydnones down the drain or in regular trash.

Experimental Protocols: Generalized Workflow for Handling a Sydnone Spill

The following is a generalized procedure for responding to a chemical spill of a sydnone compound in a research laboratory.

  • Immediate Evacuation and Alerting:

    • Evacuate the immediate area of the spill.

    • Alert all personnel in the vicinity and your laboratory supervisor.

    • If the spill is large, flammable, or highly toxic, activate the fire alarm and evacuate the building. Contact your institution's EHS or emergency response team.

  • Personal Protection:

    • Before attempting to clean up a small, manageable spill, don the appropriate PPE as outlined in the table above, including chemical-resistant gloves, safety goggles, a lab coat, and any necessary respiratory protection.

  • Containment:

    • For liquid spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

    • For solid spills, carefully sweep up the material, avoiding the creation of dust. A HEPA-filtered vacuum may be used if available and appropriate for the material.

  • Cleanup and Neutralization:

    • Carefully collect the absorbed or swept-up material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water, if appropriate for the surface. Check the SDS for any specific decontamination procedures.

  • Waste Disposal:

    • Seal and label the hazardous waste container with the contents and date.

    • Arrange for disposal through your institution's EHS office.

  • Reporting:

    • Complete any incident or spill report forms required by your institution.

Visualization of a Chemical Spill Response Workflow

The following diagram illustrates the logical steps for responding to a chemical spill in the laboratory.

SpillResponse Start Chemical Spill Occurs AssessSpill Assess Spill Severity (Size, Hazard Level) Start->AssessSpill IsMajorSpill Major Spill? AssessSpill->IsMajorSpill Evacuate Evacuate Area Alert EHS/Emergency Services IsMajorSpill->Evacuate Yes IsMinorSpill Minor Spill? IsMajorSpill->IsMinorSpill No End End Evacuate->End AlertPersonnel Alert Nearby Personnel IsMinorSpill->AlertPersonnel Yes IsMinorSpill->End No (Uncertain - Treat as Major) DonPPE Don Appropriate PPE AlertPersonnel->DonPPE ContainSpill Contain the Spill (Absorbents/Dikes) DonPPE->ContainSpill CleanUp Clean Up Spill Material ContainSpill->CleanUp Decontaminate Decontaminate Area CleanUp->Decontaminate Dispose Package and Label Waste Decontaminate->Dispose Report Complete Incident Report Dispose->Report Report->End

Logical workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sydonic acid
Reactant of Route 2
Reactant of Route 2
Sydonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.